molecular formula C10H14O4 B1203070 1,2,4,5-Tetramethoxybenzene CAS No. 2441-46-5

1,2,4,5-Tetramethoxybenzene

Cat. No.: B1203070
CAS No.: 2441-46-5
M. Wt: 198.22 g/mol
InChI Key: JUVJUCAKSWHQEE-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVJUCAKSWHQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179164
Record name 1,2,4,5-Tetramethoxybenzene
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2441-46-5
Record name 1,2,4,5-Tetramethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441465
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Record name Asarol methyl ether
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-Tetramethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 1,2,4,5-tetramethoxybenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic ether. Its core structure consists of a benzene ring substituted with four methoxy groups at the 1, 2, 4, and 5 positions.

Table 1: Chemical Identifiers for this compound[1]
IdentifierValue
IUPAC Name This compound
CAS Number 2441-46-5
Molecular Formula C₁₀H₁₄O₄
SMILES COC1=CC(=C(C=C1OC)OC)OC
InChI InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3
InChIKey JUVJUCAKSWHQEE-UHFFFAOYSA-N
Synonyms Asarone methyl ether, 1,2,4,5-TMB
Table 2: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound1,2,3,5-Tetramethoxybenzene1-Allyl-2,3,4,5-tetramethoxybenzene
Molecular Weight 198.22 g/mol [1]198.22 g/mol [2]238.28 g/mol
Melting Point Data not available38-42 °C25 °C[3][4][5]
Boiling Point Data not availableData not available307-309 °C[3][5]
Solubility Poorly soluble in water; soluble in organic solvents (inferred)Data not availableWater: 78.55 mg/L @ 25 °C (estimated)[3]

Chemical Structure

The chemical structure of this compound is depicted below. The arrangement of the four methoxy groups on the benzene ring is symmetrical, with two pairs of adjacent methoxy groups.

Figure 1: Chemical Structure of this compound

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is via the methylation of 1,2,4,5-tetrahydroxybenzene. A detailed experimental protocol for a similar transformation is adapted below.

Reaction: Williamson Ether Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 1,2,4,5-Tetrahydroxybenzene reaction Williamson Ether Synthesis (Methylation) start->reaction reagent1 Dimethyl Sulfate reagent1->reaction reagent2 Sodium Hydroxide reagent2->reaction solvent Water/Dioxane solvent->reaction workup Extraction with Ether reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 2: Proposed Synthesis Workflow for this compound

Experimental Procedure (Proposed):

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,2,4,5-tetrahydroxybenzene (1.0 eq) in a mixture of water and dioxane.

  • Addition of Base: Add a solution of sodium hydroxide (4.0 eq) in water dropwise to the reaction mixture while stirring.

  • Addition of Methylating Agent: To the resulting solution, add dimethyl sulfate (4.0 eq) dropwise from the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • Expected Chemical Shifts:

    • Two singlets are expected for the aromatic protons due to the symmetry of the molecule.

    • Two singlets are expected for the methoxy protons.

¹³C NMR (Carbon-13 NMR):

  • Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl₃.

  • Instrumentation: A 100 or 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Expected Chemical Shifts:

    • Signals for the aromatic carbons and the methoxy carbons are expected. Due to symmetry, fewer signals than the total number of carbons will be observed.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film on a salt plate from a solution in a volatile solvent.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • C-H stretching (aromatic): ~3100-3000 cm⁻¹

    • C-H stretching (aliphatic, from methoxy groups): ~3000-2850 cm⁻¹

    • C=C stretching (aromatic): ~1600 and 1475 cm⁻¹

    • C-O stretching (aryl ether): ~1250 cm⁻¹

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 50-300.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak at m/z 198 corresponding to the molecular weight of the compound.

    • Major Fragments: Loss of a methyl group (-CH₃) to give a fragment at m/z 183. Loss of a methoxy group (-OCH₃) to give a fragment at m/z 167.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the available scientific literature. However, the biological activities of other structurally related polyphenolic compounds and tetramethoxybenzene isomers can provide insights into its potential pharmacological effects.

Polyphenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. For example, resveratrol and its derivatives, which share a similar polyphenolic backbone, have been extensively studied for their roles in modulating various signaling pathways.

A study on 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside, a related polyphenolic compound, has shown that it can modulate several key signaling pathways involved in liver injury, including the Keap1/Nrf2/HO-1, NF-κB, PPAR, PI3K/Akt, JAK/STAT, and TGF-β pathways. These pathways are crucial in regulating cellular processes such as oxidative stress, inflammation, and apoptosis.

Given its structure, it is plausible that this compound could be investigated for similar biological activities. The methoxy groups may influence its metabolic stability and bioavailability compared to its hydroxylated counterparts.

Below is a hypothetical signaling pathway that could be a target for investigation for this class of compounds, based on the known activities of related molecules.

Hypothetical_Signaling_Pathway cluster_stimulus Cellular Stress cluster_compound Potential Intervention cluster_pathway Keap1-Nrf2 Pathway cluster_response Cellular Response stimulus Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stimulus->keap1_nrf2 induces compound This compound (Hypothesized) compound->keap1_nrf2 may disrupt nrf2 Nrf2 keap1_nrf2->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription of response Increased Antioxidant Defense genes->response leads to

Figure 3: Hypothetical Modulation of the Keap1-Nrf2 Pathway. It is hypothesized that this compound may modulate this pathway, but this has not been experimentally verified.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that the hazards are not fully characterized. Therefore, it should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) for detailed safety and handling information. The biological activities and signaling pathways discussed are based on related compounds and are presented for research consideration; they have not been experimentally validated for this compound.

References

An In-depth Technical Guide to 1,2,4,5-Tetramethoxybenzene: A Core Scaffold in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2441-46-5 Molecular Formula: C₁₀H₁₄O₄ Molecular Weight: 198.22 g/mol

This technical guide provides a comprehensive overview of 1,2,4,5-tetramethoxybenzene, a key chemical intermediate. While direct biological applications of this specific isomer are not extensively documented in publicly available research, its structural analogs, particularly polysubstituted methoxybenzenes, are pivotal starting materials in the synthesis of a wide array of biologically active compounds. This guide will focus on the chemical properties of this compound and illustrate the utility of the broader class of methoxy-substituted benzene cores in drug discovery and development, providing detailed experimental protocols for key synthetic transformations.

Physicochemical and Safety Data

This compound is a solid organic compound with the following properties:

PropertyValueReference
Melting Point102.5 °C[1]
Boiling Point279.1 °C at 760 mmHg[1][2]
Density1.068 g/cm³[2]
Flash Point112.5 °C[2]
Refractive Index1.483[2]
PurityTypically ≥97%[2][3]
AppearanceSolid[1][3]

Safety Information: [3][4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Warning

  • GHS Pictogram: GHS07 (Exclamation mark)

Role as a Synthetic Building Block

Polymethoxy-substituted benzene rings are prevalent structural motifs in a vast number of natural products and synthetic compounds exhibiting significant biological activities. The methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution and influencing the regioselectivity of reactions. They can also be demethylated to reveal hydroxyl groups, which are often crucial for biological activity and can serve as handles for further functionalization.

While specific, detailed synthetic routes starting from this compound to produce named bioactive compounds are not readily found in peer-reviewed literature, the following sections will provide established experimental protocols for key reactions using closely related and well-documented trimethoxybenzene derivatives. These protocols are representative of the synthetic transformations applicable to polysubstituted methoxybenzenes and are highly relevant for researchers in drug discovery.

Key Synthetic Transformations and Experimental Protocols

The following protocols detail common and powerful reactions used to elaborate methoxy-substituted benzaldehydes into more complex, biologically active molecules.

Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones. This reaction is particularly important in the synthesis of stilbenoids, a class of natural products with diverse biological activities, including anticancer and anti-inflammatory properties. Combretastatin A-4, a potent tubulin polymerization inhibitor, is a well-known example of a bioactive stilbenoid derived from a trimethoxy-substituted aromatic precursor.

Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction [2]

This protocol describes the synthesis of a stilbene derivative from 2,4,5-trimethoxybenzaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,4,5-Trimethoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Ylide Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the solvent.

    • Add anhydrous THF to the washed NaH.

    • In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF and add it slowly to the NaH suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases. The formation of the ylide is often indicated by a color change to deep orange or red.[2]

  • Wittig Reaction:

    • Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Wittig Reactions with Trimethoxybenzaldehydes:

AldehydePhosphonium SaltBase / SolventTime (h)Temp (°C)Yield (%)
2,4,5-TrimethoxybenzaldehydeBenzyltriphenylphosphonium chlorideNaH / THF12-24rt>85
2,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxybenzyltriphenylphosphonium chlorideNaOMe / MeOH12rt~80

Table adapted from[2]

Logical Workflow for Wittig Reaction:

Wittig_Reaction Ylide_Prep Ylide Preparation Ylide Phosphorus Ylide Ylide_Prep->Ylide Phosphonium_Salt Phosphonium Salt Phosphonium_Salt->Ylide_Prep Base Strong Base (e.g., NaH) Base->Ylide_Prep Wittig_Step Wittig Reaction Ylide->Wittig_Step Oxaphosphetane Oxaphosphetane Intermediate Wittig_Step->Oxaphosphetane Aldehyde Trimethoxybenzaldehyde Aldehyde->Wittig_Step Stilbene Stilbene Product Oxaphosphetane->Stilbene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Workup Workup & Purification Stilbene->Workup TPO->Workup Pure_Stilbene Purified Stilbene Workup->Pure_Stilbene

Workflow for the synthesis of stilbenes via the Wittig reaction.
Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is an essential reaction for forming α,β-unsaturated ketones, known as chalcones. Chalcones are precursors to flavonoids and other natural products that exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.

Experimental Protocol: Synthesis of a Chalcone Derivative [2]

This protocol outlines the synthesis of a chalcone from 2,4,5-trimethoxybenzaldehyde and acetophenone.

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Acetophenone

  • Ethanol (95%)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Cold water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Condensation:

    • While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution.

    • Continue stirring for 8-10 hours. The progress of the reaction can be monitored by the formation of a precipitate.[2]

  • Isolation and Purification:

    • After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

    • Filter the crude chalcone using vacuum filtration and wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data for Claisen-Schmidt Condensation:

AldehydeKetoneBase / SolventTime (h)Temp (°C)Yield (%)
2,4,5-TrimethoxybenzaldehydeAcetophenoneNaOH / Ethanol8-10rt>90
3,4,5-Trimethoxybenzaldehyde2'-HydroxyacetophenoneKOH / Ethanol24rt~85

Table adapted from[2] and general knowledge of the reaction.

Logical Workflow for Claisen-Schmidt Condensation:

Claisen_Schmidt Start Starting Materials Aldehyde Trimethoxybenzaldehyde Start->Aldehyde Ketone Acetophenone Start->Ketone Reaction Claisen-Schmidt Condensation Aldehyde->Reaction Ketone->Reaction Workup Workup & Purification Reaction->Workup Base Base (e.g., NaOH) Base->Reaction Chalcone Chalcone Product Workup->Chalcone

Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Signaling Pathways Modulated by Derivatives of Methoxy-Substituted Benzenes

As established, polysubstituted methoxybenzenes are precursors to numerous bioactive compounds. A prime example is Combretastatin A-4 , a natural product derived from a trimethoxybenzene scaffold. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.

Signaling Pathway for Tubulin Polymerization Inhibition:

Tubulin_Inhibition cluster_Cell Cancer Cell Combretastatin Combretastatin A-4 (derived from trimethoxybenzene) Tubulin αβ-Tubulin Dimers Combretastatin->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Combretastatin->Microtubules Inhibits Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Mechanism of action of Combretastatin A-4, a tubulin polymerization inhibitor.

Conclusion

This compound, while not extensively studied for its own biological properties, represents a valuable chemical scaffold. The broader class of polysubstituted methoxybenzenes are indispensable starting materials in the synthesis of a multitude of biologically active compounds. The experimental protocols and conceptual workflows provided in this guide for key synthetic transformations, such as the Wittig reaction and Claisen-Schmidt condensation, highlight the versatility of these building blocks in drug discovery and development. The potent anticancer activity of molecules like Combretastatin A-4, which originates from a simple trimethoxybenzene precursor, underscores the profound potential held within these core structures for the generation of novel therapeutics. This guide serves as a foundational resource for researchers and scientists aiming to leverage the synthetic potential of polysubstituted methoxybenzenes in their research endeavors.

References

A Technical Guide to the Spectroscopic Analysis of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4,5-tetramethoxybenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and the quantitative data is summarized in structured tables for ease of reference.

Spectroscopic Data

Due to the high degree of symmetry in this compound, its spectroscopic data reveals a relatively simple set of signals. The molecule possesses a center of inversion and two mirror planes, which results in chemical equivalency for several of the protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show two distinct signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5-7.0Singlet2HAromatic Protons (H-3, H-6)
~3.8-4.0Singlet12HMethoxy Protons (-OCH₃)

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum will exhibit three signals corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~145-155C-1, C-2, C-4, C-5 (Carbons attached to methoxy groups)
~100-110C-3, C-6 (Aromatic CH)
~55-65Methoxy Carbons (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850Medium-StrongC-H stretch (aromatic and aliphatic)
~1600, ~1480Medium-WeakC=C stretch (aromatic ring)
~1250-1000StrongC-O stretch (aryl ether)
~870StrongC-H bend (out-of-plane, isolated aromatic hydrogens)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.[1]

m/zRelative IntensityAssignment
198HighMolecular Ion [M]⁺
183High[M - CH₃]⁺
155Medium[M - CH₃ - CO]⁺
127Medium[M - CH₃ - 2CO]⁺ or [M - 2CH₃ - CO]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically used to obtain a spectrum with singlets for each unique carbon.[3] A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4]

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[4]

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the prepared sample in the instrument's sample holder.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.[5]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Electron Ionization (EI): This is a common method for volatile and thermally stable compounds.[6]

    • The sample is introduced into the mass spectrometer, where it is vaporized.

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7][8]

Mass Analysis and Detection:

  • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Compound->IR_Prep MS_Prep Introduce to Ion Source Compound->MS_Prep NMR_Analysis NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Analysis IR_Analysis FTIR Spectrometer IR_Prep->IR_Analysis MS_Analysis Mass Spectrometer MS_Prep->MS_Analysis NMR_Data Chemical Shifts, Integration, Multiplicity NMR_Analysis->NMR_Data IR_Data Absorption Bands (Functional Groups) IR_Analysis->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

Physical properties of 1,2,4,5-Tetramethoxybenzene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1,2,4,5-tetramethoxybenzene, with a focus on its melting and boiling points. It includes a summary of available data, standardized experimental protocols for the determination of these properties, and a visualization of a relevant synthetic application.

Core Physical Properties of this compound

This compound, also known by its CAS number 2441-46-5, is an aromatic organic compound. Its physical state at standard conditions is solid. The accurate determination of its physical properties, such as melting and boiling points, is crucial for its application in research and development, particularly in drug design and material science, as these properties are indicative of purity and are critical for process design.

Data Presentation
Physical PropertyValueConditionsSource
Boiling Point 279.1 °Cat 760 mmHg[1]
Melting Point Not available--
Molecular Formula C₁₀H₁₄O₄-
Molecular Weight 198.22 g/mol -
Density 1.068 g/cm³-[1]

Experimental Protocols

The following are detailed methodologies for the experimental determination of melting and boiling points, which are standard procedures in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus next to the thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Simple distillation is a standard method for determining the boiling point of a liquid sample.

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Setup: The distillation apparatus is assembled with the distillation flask containing the liquid this compound and a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

  • Equilibrium: The temperature will rise and then stabilize as the vapor and liquid reach thermal equilibrium.

  • Measurement: The constant temperature observed on the thermometer during the distillation of the bulk of the liquid is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. The reported boiling point of 279.1°C is at standard atmospheric pressure (760 mmHg)[1].

Mandatory Visualization

In the field of materials science, tetrasubstituted benzene derivatives are valuable precursors for the synthesis of advanced materials such as Covalent Organic Frameworks (COFs). These are crystalline porous polymers with potential applications in gas storage, catalysis, and electronics. The following diagram illustrates a generalized workflow for the synthesis of a COF from a tetrasubstituted benzene monomer.

COF_Synthesis_Workflow Monomer 1,2,4,5-Tetrasubstituted Benzene Monomer ReactionVessel Reaction Vessel Monomer->ReactionVessel Solvent Solvent System (e.g., mesitylene/dioxane) Solvent->ReactionVessel Catalyst Catalyst (e.g., aqueous acetic acid) Catalyst->ReactionVessel Heating Solvothermal Synthesis (Heating under pressure) ReactionVessel->Heating Isolation Isolation of Precipitate (Filtration) Heating->Isolation Washing Washing with Organic Solvents Isolation->Washing Activation Activation (Solvent exchange & drying under vacuum) Washing->Activation COF Covalent Organic Framework (COF) Activation->COF

Generalized workflow for the synthesis of a Covalent Organic Framework (COF).

References

Solubility Profile of 1,2,4,5-Tetramethoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 1,2,4,5-tetramethoxybenzene in organic solvents, tailored for researchers, scientists, and professionals in drug development. This document compiles available solubility information, details a robust experimental protocol for its determination, and provides a visual workflow to guide laboratory practices.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100g solvent)Observations
AcetoneNot SpecifiedData Not Available-
BenzeneNot SpecifiedData Not Available-
EthanolNot SpecifiedData Not Available-
MethanolNot SpecifiedData Not Available-
TolueneNot SpecifiedData Not Available-
ChloroformNot SpecifiedData Not Available-
Ethyl AcetateNot SpecifiedData Not Available-
EtherNot SpecifiedData Not Available-

Note: The absence of data highlights a significant gap in the physical chemistry characterization of this compound and presents an opportunity for further research. For the related compound 1,2,4,5-tetramethylbenzene, it is qualitatively reported to be soluble in acetone, benzene, alcohol, and ether.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following detailed methodology, based on the isothermal shake-flask method, is provided for determining the equilibrium solubility of this compound in organic solvents.[1][2]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with airtight caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Centrifuge (optional)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.[2]

    • Add a precisely measured volume or weight of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, though the optimal time should be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a minimum of one hour to permit the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter, compatible with the solvent, into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.[2]

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration and the dilution factor.

    • Express the solubility in appropriate units, such as g/100g of solvent, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume/weight of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle and withdraw supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Experimental workflow for solubility determination.

References

An In-Depth Technical Guide to 1,2,4,5-Tetramethoxybenzene: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2,4,5-Tetramethoxybenzene, including its synonyms, alternative names, and detailed insights into its biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its anti-allergic inflammatory properties.

Synonyms and Alternative Names

This compound is known by several alternative names and identifiers, which are crucial for comprehensive literature searches and chemical database inquiries.

Identifier Type Identifier
IUPAC Name This compound
Abbreviation 1,2,4,5-TMB
CAS Number 2441-46-5[1]
Depositor-Supplied Synonyms Benzene, 1,2,4,5-tetramethoxy-
Asarol methyl ether
1,4,5-Tetramethoxybenzene
Benzene, 2,4,5-tetramethoxy-

Biological Activity: Anti-Allergic Inflammation

Recent studies have highlighted the potential of this compound (TMB) as a therapeutic candidate for allergic inflammatory diseases. TMB, isolated from the methanol extracts of Amomum xanthioides, has been shown to inhibit mast cell-mediated allergic inflammation.[2]

Mast cells are key initiators of allergic responses, releasing histamine and pro-inflammatory cytokines upon activation.[2] TMB has demonstrated a dose-dependent attenuation of mast cell degranulation without inducing cytotoxicity.[2] This inhibitory effect is linked to the suppression of calcium influx, a critical step in the degranulation process.[2]

Furthermore, TMB has been found to decrease the expression of pro-inflammatory cytokines, specifically tumor necrosis factor-α (TNF-α) and interleukin-4 (IL-4), at both the transcriptional and translational levels.[2] The underlying mechanism for this is the inhibition of the IκB kinase (IKK) complex, which in turn prevents the translocation of the nuclear factor-κB (NF-κB) into the nucleus.[2]

In vivo studies using ovalbumin (OVA)-induced active systemic anaphylaxis (ASA) and IgE-mediated passive cutaneous anaphylaxis (PCA) models have further substantiated the anti-allergic effects of TMB.[2] Oral administration of TMB was found to decrease hypothermia in the ASA model, along with reducing serum levels of histamine, OVA-specific IgE, and IL-4.[2] In the PCA model, TMB dose-dependently reduced the increased pigmentation of Evans blue, a marker of vascular permeability.[2]

The following tables summarize the key quantitative findings from the study on the anti-allergic inflammatory effects of this compound.

Table 1: In Vitro Effects of TMB on Mast Cell Degranulation and Cytokine Production

Assay Cell Line Treatment Concentration Result
Mast Cell DegranulationRBL-2H3TMBDose-dependentAttenuation of degranulation
Cytokine Expression (TNF-α)RBL-2H3TMBDose-dependentDecreased expression
Cytokine Expression (IL-4)RBL-2H3TMBDose-dependentDecreased expression

Table 2: In Vivo Effects of TMB in Anaphylaxis Models

Model Parameter Measured Treatment Result
Active Systemic Anaphylaxis (ASA)HypothermiaOral TMBDecreased hypothermia
Serum HistamineOral TMBAttenuated levels
Serum OVA-specific IgEOral TMBAttenuated levels
Serum IL-4Oral TMBAttenuated levels
Passive Cutaneous Anaphylaxis (PCA)Evans Blue PigmentationTMBDose-dependent reduction

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-allergic inflammatory effects of this compound.

  • Cell Culture: RBL-2H3 mast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE for 24 hours.

  • Treatment: The sensitized cells are washed with Siraganian buffer and then treated with various concentrations of this compound for 1 hour.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) for 4 hours.

  • Quantification: The release of β-hexosaminidase, an indicator of degranulation, is measured by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is read at 405 nm.

  • Cell Stimulation: RBL-2H3 cells are treated with this compound and then stimulated with DNP-HSA as described above.

  • Supernatant Collection: After the stimulation period, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-4 in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Sensitization: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) with aluminum hydroxide as an adjuvant.

  • Treatment: Fourteen days after sensitization, the mice are orally administered with this compound.

  • Antigen Challenge: One hour after treatment, the mice are challenged with an intravenous injection of OVA.

  • Monitoring: Rectal temperature is monitored for 90 minutes to assess hypothermia.

  • Blood Collection: After the monitoring period, blood is collected for the measurement of serum histamine, OVA-specific IgE, and IL-4 levels.

  • Sensitization: The ears of mice are intradermally injected with anti-DNP IgE.

  • Treatment: Twenty-four hours after sensitization, the mice are orally administered with this compound.

  • Antigen Challenge and Dye Injection: One hour after treatment, a mixture of DNP-HSA and Evans blue dye is intravenously injected.

  • Quantification: Thirty minutes after the challenge, the ears are collected, and the Evans blue dye is extracted using formamide. The amount of dye extravasation is quantified by measuring the absorbance at 620 nm.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway inhibited by this compound and the general experimental workflow for its evaluation.

G cluster_0 cluster_1 Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Binds Mast Cell Mast Cell FcεRI->Mast Cell Activates IKK Complex IKK Complex Mast Cell->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Cytokines\n(TNF-α, IL-4) Pro-inflammatory Cytokines (TNF-α, IL-4) Nucleus->Pro-inflammatory Cytokines\n(TNF-α, IL-4) Induces Transcription TMB This compound TMB->IKK Complex Inhibits

Caption: Signaling pathway of this compound in mast cells.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell Culture Cell Culture Sensitization Sensitization Cell Culture->Sensitization TMB Treatment TMB Treatment Sensitization->TMB Treatment Antigen Challenge Antigen Challenge TMB Treatment->Antigen Challenge Degranulation Assay Degranulation Assay Antigen Challenge->Degranulation Assay Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Antigen Challenge->Cytokine Analysis (ELISA) ASA Model Analysis ASA Model Analysis Antigen Challenge->ASA Model Analysis PCA Model Analysis PCA Model Analysis Antigen Challenge->PCA Model Analysis Animal Sensitization Animal Sensitization Oral TMB Administration Oral TMB Administration Animal Sensitization->Oral TMB Administration Oral TMB Administration->Antigen Challenge Start Start Start->Cell Culture Start->Animal Sensitization

Caption: Experimental workflow for evaluating TMB's anti-allergic effects.

References

Unveiling 1,2,4,5-Tetramethoxybenzene: A Journey Through its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,4,5-tetramethoxybenzene, a significant scaffold in organic synthesis and material science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal synthetic routes, key experimental protocols, and the evolution of its preparation.

From Precursor to Product: The Genesis of this compound

The journey to this compound begins with its hydroxylated precursor, 1,2,4,5-tetrahydroxybenzene. The first documented synthesis of this foundational molecule was reported in 1888 by R. Nietzki and F. Schmidt in the "Berichte der deutschen chemischen Gesellschaft." Their work laid the groundwork for the subsequent synthesis of its methoxy-substituted analogue.

The initial synthesis of this compound was achieved through the methylation of 1,2,4,5-tetrahydroxybenzene. Early methods for the methylation of polyphenols typically involved reagents such as dimethyl sulfate or methyl iodide in the presence of a base. These classical approaches provided the first access to this compound, opening the door for the exploration of its chemical properties and potential applications.

Foundational Synthetic Pathways

The historical synthesis of this compound is intrinsically linked to the preparation of its precursor, 1,2,4,5-tetrahydroxybenzene. The following sections detail the key historical experimental protocols.

Synthesis of 1,2,4,5-Tetrahydroxybenzene (Nietzki & Schmidt, 1888)

The pioneering synthesis of 1,2,4,5-tetrahydroxybenzene was achieved through the reduction of 2,5-dihydroxy-1,4-benzoquinone. While the original 1888 publication by Nietzki and Schmidt provides the foundational method, a more detailed and accessible protocol for a similar reduction is outlined below, based on subsequent well-established procedures.[1]

Experimental Protocol:

  • Starting Material: 2,5-Dihydroxy-p-benzoquinone

  • Reducing Agent: Stannous chloride (SnCl₂) in hydrochloric acid (HCl)

  • Procedure:

    • A solution of 2,5-dihydroxy-p-benzoquinone in ethanol is prepared.

    • A solution of stannous chloride in concentrated hydrochloric acid is added portion-wise to the quinone solution.

    • The reaction mixture is heated under reflux until the color of the quinone disappears, indicating the completion of the reduction.

    • Upon cooling, crystals of 1,2,4,5-tetrahydroxybenzene precipitate from the solution.

    • The product is isolated by filtration, washed with a small amount of cold water, and dried.

Key Quantitative Data from Historical Syntheses of 1,2,4,5-Tetrahydroxybenzene Precursors

Precursor/IntermediateStarting MaterialReagentsYield (%)Melting Point (°C)Reference
1,2,4,5-Tetrahydroxybenzene2,5-Dihydroxy-p-benzoquinoneSnCl₂, HClHigh215-220 (decomp.)Based on principles from Nietzki, R. & Schmidt, F. (1888) and subsequent methods.
2,5-Dihydroxy-p-benzoquinoneHydroquinoneOxidation (e.g., with persulfate)Moderate>300General historical methods.
Synthesis of this compound via Methylation

Following the successful isolation of 1,2,4,5-tetrahydroxybenzene, early organic chemists applied established methylation techniques to synthesize the target compound. The use of dimethyl sulfate in the presence of a base became a standard and efficient method.

Experimental Protocol (Exemplary of early 20th-century methods):

  • Starting Material: 1,2,4,5-Tetrahydroxybenzene

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄)

  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Solvent: Water, ethanol, or a mixture thereof

  • Procedure:

    • 1,2,4,5-Tetrahydroxybenzene is dissolved in an aqueous or alcoholic solution of sodium hydroxide.

    • Dimethyl sulfate is added dropwise to the stirred solution, maintaining the temperature below a certain threshold to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred for several hours, sometimes with gentle heating, to ensure complete methylation.

    • The crude this compound, often precipitating as a solid, is isolated by filtration.

    • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or methanol.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight198.22 g/mol
CAS Number2441-46-5
AppearanceCrystalline solid
Melting Point101-103 °C
Boiling Point278-280 °C
SolubilitySoluble in many organic solvents, sparingly soluble in water.

Logical Workflow of the Historical Synthesis

The synthesis of this compound historically followed a clear and logical progression from readily available starting materials. This workflow can be visualized as follows:

historical_synthesis cluster_precursor Precursor Synthesis (circa 1888) cluster_final_product Methylation (Early 20th Century) A Hydroquinone B 2,5-Dihydroxy-1,4-benzoquinone A->B Oxidation C 1,2,4,5-Tetrahydroxybenzene B->C Reduction (Nietzki, 1888) D This compound C->D Methylation (e.g., (CH₃)₂SO₄, Base)

References

The Enigmatic Presence of 1,2,4,5-Tetramethoxybenzene in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 1,2,4,5-tetramethoxybenzene, a substituted aromatic ether with potential applications in various scientific domains. While the direct isolation of this compound from natural sources is not extensively documented in current scientific literature, this guide provides a comprehensive overview of the natural occurrence of its isomers and closely related derivatives. The presence of these analogous compounds in a variety of plant species suggests potential, yet undiscovered, natural sources of this compound or its biosynthetic precursors. This document summarizes the available quantitative data, details relevant experimental protocols for isolation and identification, and presents hypothesized biosynthetic pathways and analytical workflows through Graphviz diagrams, serving as a critical resource for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction: The Status of this compound in Nature

This compound is a phenylpropanoid derivative. Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and nutraceutical industries. While many methoxylated benzene derivatives are known to occur naturally, extensive literature searches have not yielded direct evidence for the isolation of this compound from a natural source.

However, the confirmed presence of its isomers and structurally similar compounds in various plant families suggests that its existence in nature, perhaps in trace amounts or in specific, unexamined species, cannot be entirely ruled out. This guide, therefore, focuses on the documented natural occurrences of these related compounds to provide a foundational understanding for future research aimed at identifying novel natural products.

Quantitative Data on the Natural Occurrence of Tetramethoxybenzene Isomers and Derivatives

The following table summarizes the quantitative data available for a closely related isomer, 1-allyl-2,3,4,5-tetramethoxybenzene, and other relevant trimethoxybenzene derivatives that share the 2,4,5-substitution pattern. This data is crucial for comparative analysis and for identifying plant species that are rich sources of similar methoxylated phenylpropanoids.

CompoundPlant SpeciesFamilyPlant PartConcentration/PresenceReference(s)
1-Allyl-2,3,4,5-tetramethoxybenzene Petroselinum crispum (Parsley)ApiaceaeSeed Oil1-12% (up to 55-75% in rare chemotypes)
Red MangroveRhizophoraceaeBark Essential Oil0.20%
2,4,5-Trimethoxybenzaldehyde Peperomia duclouxiiPiperaceaeWhole PlantPresence confirmed
Alpinia flabellataZingiberaceaeNot specifiedPresence confirmed[1]
Mosla scabraLamiaceaeNot specifiedPresence confirmed[1]
2,4,5-Trimethoxypropiophenone Piper marginatumPiperaceaeNot specifiedPresence confirmed[2]
Acorus tatarinowiiAcoraceaeNot specifiedPresence confirmed[2]
Asarum maximumAristolochiaceaeRootPresence confirmed[2]
α-Asarone (trans-2,4,5-Trimethoxypropenylbenzene) Acorus calamusAcoraceaeRhizomeVaries significantly[3][4]
Guatteria gaumeriAnnonaceaeNot specifiedPresence confirmed[4]
β-Asarone (cis-2,4,5-Trimethoxypropenylbenzene) Acorus calamusAcoraceaeRhizomeVaries significantly[3][4]
γ-Asarone (2,4,5-Trimethoxyallylbenzene) Caesulia axillarisAsteraceaeEssential OilPresence confirmed
Acorus calamusAcoraceaeRhizomeVaries significantly[3]

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and identification of methoxylated benzene derivatives from plant matrices. These methodologies are directly applicable to the search for and analysis of this compound.

Extraction of Essential Oils and Volatile Compounds

A common method for extracting volatile compounds like tetramethoxybenzenes from plant material is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type Apparatus

  • Sample Preparation: Air-dry the plant material (e.g., seeds, leaves, rhizomes) at room temperature to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation: Place a known quantity of the powdered plant material (e.g., 100 g) in a round-bottom flask. Add distilled water in a 1:10 w/v ratio.

  • Apparatus Setup: Connect the flask to a Clevenger-type apparatus and a condenser.

  • Extraction: Heat the flask using a heating mantle to boil the water. The steam, carrying the volatile compounds, will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

  • Duration: Continue the distillation for 3-4 hours, or until there is no further increase in the volume of the collected essential oil.

  • Oil Recovery: Carefully separate the essential oil layer from the aqueous layer. Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until further analysis.

Chromatographic Separation and Isolation

For the isolation of specific compounds from the crude extract or essential oil, chromatographic techniques are employed.

Protocol: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude extract or essential oil in a minimal amount of the starting mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Combine fractions with similar TLC profiles.

  • Purification: Subject the combined fractions to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Spectroscopic Identification and Quantification

The structure of the isolated compound is elucidated using spectroscopic methods, and its quantity in the extract can be determined using chromatographic techniques coupled with a detector.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Dilute the essential oil or the isolated compound in a suitable volatile solvent (e.g., n-hexane or dichloromethane).

  • GC-MS System: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Compound Identification: Identify the components by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • Quantification: Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve with a certified reference standard of this compound would be required.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized biosynthetic pathway leading to tetramethoxybenzenes and a general workflow for their isolation and identification from natural sources.

Biosynthetic_Pathway Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxycinnamic_Acids Further Hydroxylated Cinnamic Acids p_Coumaric_Acid->Hydroxycinnamic_Acids Hydroxylases Methylation1 O-Methylation (OMT) Hydroxycinnamic_Acids->Methylation1 Methylation2 O-Methylation (OMT) Methylation1->Methylation2 Methylation3 O-Methylation (OMT) Methylation2->Methylation3 Trimethoxy_Precursor Trimethoxy Phenylpropanoid (e.g., 2,4,5-Trimethoxy...) Methylation3->Trimethoxy_Precursor Methylation4 O-Methylation (OMT) Tetramethoxybenzene This compound Methylation4->Tetramethoxybenzene Trimethoxy_Precursor->Methylation4

Caption: Hypothesized biosynthetic pathway of this compound via the phenylpropanoid pathway.

Experimental_Workflow Plant_Material Plant Material (e.g., Seeds, Leaves, Rhizomes) Extraction Extraction (e.g., Hydrodistillation) Plant_Material->Extraction Crude_Extract Crude Essential Oil / Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (e.g., Prep-TLC, HPLC) TLC_Analysis->Purification Pure_Compound Isolated Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (GC-MS, NMR, IR) Pure_Compound->Structure_Elucidation Identification Identification of This compound Structure_Elucidation->Identification

Caption: General experimental workflow for the isolation and identification of this compound.

Conclusion and Future Directions

While the natural occurrence of this compound remains to be definitively established, the presence of its isomers and structurally related trimethoxybenzene derivatives in various plant species provides a strong rationale for its potential existence in the plant kingdom. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to explore novel plant sources for this and other related methoxylated phenylpropanoids.

Future research should focus on the comprehensive phytochemical screening of plant families known to produce related compounds, such as the Apiaceae, Piperaceae, and Acoraceae. The application of modern analytical techniques, such as metabolomics profiling using high-resolution mass spectrometry, could facilitate the discovery of trace amounts of this compound in complex plant extracts. Elucidation of its natural sources and biosynthetic pathway would be a significant contribution to the field of phytochemistry and could unveil new opportunities for its application in drug development and other scientific disciplines.

References

In-depth Technical Guide: Health and Safety Information for 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for 1,2,4,5-Tetramethoxybenzene. This guide synthesizes available safety information and incorporates data from structurally related compounds as a precautionary measure. Researchers and professionals should handle this chemical with caution and implement rigorous safety protocols.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄[1]
Molecular Weight 198.22 g/mol [1]
CAS Number 2441-46-5[1]
Appearance Light yellow to light brown solid[2]
Melting Point 102.5 °C[2]
Boiling Point (Predicted) 279.1 ± 35.0 °C[2]
Density (Predicted) 1.068 ± 0.06 g/cm³[2]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[2]

Hazard Identification and Classification

Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)GHS07WarningH335: May cause respiratory irritation.

(Source: GHS classification for this compound)

Experimental Protocols

Acute Oral Toxicity (OECD TG 423):

  • Fasted animals (e.g., rats) are administered a single oral dose of the test substance.

  • Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

  • A gross necropsy is performed on all animals at the end of the observation period.

  • The LD50 (median lethal dose) is calculated to determine the acute oral toxicity.

Dermal Irritation (OECD TG 404):

  • A small amount of the test substance is applied to a shaved patch of skin on an animal (e.g., rabbit).

  • The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • The severity of the skin reactions is scored to determine the irritation potential.

Eye Irritation (OECD TG 405):

  • A small amount of the test substance is instilled into one eye of an animal (e.g., rabbit), with the other eye serving as a control.

  • The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • The severity of the eye reactions is scored to determine the irritation potential.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

AspectRecommendation
Ventilation Use only outdoors or in a well-ventilated area.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep in a dark and dry place.
Incompatible Materials Strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures.

EmergencyFirst Aid MeasuresFire-Fighting MeasuresAccidental Release Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.Avoid breathing dust/fume/gas/mist/vapors/spray. Ensure adequate ventilation.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.Wear personal protective equipment. Avoid dust formation.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Ingestion Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
General Evacuate personnel to safe areas.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_first_aid First Aid Response cluster_medical Medical Attention inhalation Inhalation move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air skin_contact Skin Contact wash_skin Wash Skin with Soap & Water skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Rinse Eyes with Water eye_contact->rinse_eyes ingestion Ingestion rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical_attention Seek Medical Attention if Symptoms Persist move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: Emergency first aid workflow for exposure to this compound.

Safe_Handling_Protocol start Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) start->ventilation hygiene Practice Good Hygiene: - No eating, drinking, smoking - Wash hands after handling start->hygiene storage Store Properly: - Tightly sealed container - Cool, dry, dark place - Away from oxidizing agents ppe->storage ventilation->storage hygiene->storage disposal Dispose of Waste According to Local Regulations storage->disposal

Caption: Protocol for the safe handling and storage of this compound.

Accidental_Release_Response spill Accidental Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation spill->ventilate ppe Don Appropriate PPE spill->ppe contain Contain the Spill with Inert Absorbent Material evacuate->contain ventilate->contain ppe->contain collect Collect and Place in a Sealed Container for Disposal contain->collect clean Clean the Spill Area Thoroughly collect->clean disposal Dispose of Waste as Hazardous Material clean->disposal

Caption: Response workflow for an accidental release of this compound.

References

An In-depth Technical Guide on the Basic Reactivity of the Methoxy Group on the Benzene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the methoxy group (-OCH₃) when attached to a benzene ring. The presence of the methoxy group significantly influences the electron density and reactivity of the aromatic ring, making it a crucial substituent in the design and synthesis of pharmaceutical compounds and other fine chemicals. This document delves into the electronic effects of the methoxy group, its directing influence on electrophilic aromatic substitution, and key chemical transformations.

Electronic Effects of the Methoxy Group

The reactivity of an aromatic ring is largely governed by the electronic properties of its substituents. The methoxy group exerts two opposing electronic effects on the benzene ring: a resonance effect and an inductive effect.

  • Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[1][2][3][4] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[3][4][5][6] This effect is illustrated by the resonance structures below, which show the development of partial negative charges at these positions, making them more susceptible to attack by electrophiles.[6]

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond.[1][2][7] This effect deactivates the ring towards electrophilic attack.

Overall Effect: In the case of the methoxy group, the electron-donating resonance effect is significantly stronger and outweighs the electron-withdrawing inductive effect.[1][8] Consequently, the methoxy group is considered a strong activating group, making the benzene ring, particularly in the case of anisole (methoxybenzene), substantially more reactive towards electrophilic aromatic substitution than benzene itself.[8][9][10][11] For instance, the rate of electrophilic substitution for anisole is about ten thousand times faster than that of benzene.[8][10][11]

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The methoxy group at the para position is classified as an electron-donating group, while at the meta position, it is considered electron-withdrawing.[12]

Logical Relationship of Electronic Effects

electronic_effects cluster_methoxy Methoxy Group (-OCH3) cluster_effects Electronic Effects cluster_outcome Overall Impact on Benzene Ring Methoxy Methoxy Resonance +R Effect (Electron Donating) Methoxy->Resonance Lone Pair Delocalization Inductive -I Effect (Electron Withdrawing) Methoxy->Inductive Oxygen Electronegativity Activation Strong Activation (Ortho-Para Directing) Resonance->Activation Dominant Effect Inductive->Activation Weaker Effect

Caption: Dominance of the resonance effect over the inductive effect in the methoxy group.

Electrophilic Aromatic Substitution (EAS)

The activating and ortho-para directing nature of the methoxy group makes anisole a highly reactive substrate in electrophilic aromatic substitution reactions.

Ortho-Para Directing Effect

As established by the resonance structures, the methoxy group increases the electron density at the ortho and para positions. This directs incoming electrophiles to substitute at these positions.[3][5][6] The carbocation intermediates formed during ortho and para attack are more stabilized by resonance, including a particularly stable structure where the positive charge is delocalized onto the oxygen atom of the methoxy group.[4] In contrast, the intermediate for meta attack does not benefit from this additional stabilization.[3] Consequently, electrophilic substitution on anisole yields predominantly ortho and para substituted products.[10][11][13]

Signaling Pathway for Electrophilic Aromatic Substitution

EAS_Pathway cluster_intermediates Sigma Complex (Arenium Ion) cluster_products Final Products Anisole Anisole Ortho_Intermediate Ortho Attack Intermediate (More Stable) Anisole->Ortho_Intermediate Attack at Ortho Position Para_Intermediate Para Attack Intermediate (More Stable) Anisole->Para_Intermediate Attack at Para Position Meta_Intermediate Meta Attack Intermediate (Less Stable) Anisole->Meta_Intermediate Attack at Meta Position Electrophile Electrophile (E+) Ortho_Product Ortho-Substituted Product Ortho_Intermediate->Ortho_Product Deprotonation Para_Product Para-Substituted Product (Often Major) Para_Intermediate->Para_Product Deprotonation Meta_Product Meta-Substituted Product (Minor/Trace) Meta_Intermediate->Meta_Product Deprotonation

Caption: Reaction pathway for the electrophilic aromatic substitution of anisole.

Common Electrophilic Aromatic Substitution Reactions of Anisole

Anisole reacts with a mixture of concentrated nitric acid and sulfuric acid to yield a mixture of ortho-nitroanisole and para-nitroanisole.[4][14] The para isomer is typically the major product due to less steric hindrance.[14] The reaction can also proceed with dilute nitric acid, which is indicative of the high reactivity of anisole.[15]

Bromination of anisole is rapid and gives mainly the para-bromo isomer, with a smaller amount of the ortho-isomer and only trace amounts of the meta-isomer.[10][11][13] The reaction can be carried out under mild conditions, for example, using bromine in acetic acid.

Anisole undergoes Friedel-Crafts acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce predominantly the para-acylated product.[16][17][18][19] This reaction is a key method for the synthesis of aromatic ketones.

Similar to acylation, Friedel-Crafts alkylation of anisole with an alkyl halide and a Lewis acid catalyst yields a mixture of ortho and para-alkylated products. However, this reaction is often prone to polyalkylation and rearrangements.

Quantitative Data for Electrophilic Aromatic Substitution of Anisole
ReactionReagentsMajor Product(s)Ortho:Para RatioYield (%)Reference(s)
NitrationConc. HNO₃, Conc. H₂SO₄o-Nitroanisole, p-Nitroanisole1.8 to 0.7 (varies with acidity)High[20]
BrominationBr₂ in Acetic Acidp-Bromoanisole~10:90 (ortho:para)Good to Excellent[10][11][13]
Friedel-Crafts AcylationPropionyl chloride, FeCl₃p-MethoxypropiophenonePara favoredNot specified[16]

Nucleophilic Aromatic Substitution (NAS)

The electron-donating nature of the methoxy group generally deactivates the benzene ring towards nucleophilic aromatic substitution. However, if strong electron-withdrawing groups are also present on the ring (particularly at the ortho and para positions to the leaving group), nucleophilic aromatic substitution can occur via an SNAr mechanism.[21]

Cleavage of the Aryl-Methyl Ether Bond

The ether linkage in anisole and its derivatives can be cleaved under specific conditions to yield a phenol and a methyl halide. This demethylation is a synthetically important transformation.

Cleavage with Boron Tribromide (BBr₃)

Boron tribromide is a highly effective reagent for the cleavage of aryl methyl ethers.[22] The reaction is believed to proceed through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group in a process analogous to an SN2 reaction.[23] Density functional theory calculations suggest a mechanism involving charged intermediates and that one equivalent of BBr₃ can cleave up to three equivalents of anisole.[22]

Experimental Workflow for BBr₃-Mediated Ether Cleavage

BBr3_Cleavage_Workflow Start Start Dissolve_Anisole Dissolve Anisole Derivative in Anhydrous Solvent (e.g., DCM) Start->Dissolve_Anisole Cool Cool Reaction Mixture (e.g., 0 °C or lower) Dissolve_Anisole->Cool Add_BBr3 Add BBr3 Solution Dropwise Cool->Add_BBr3 Stir Stir at Controlled Temperature Add_BBr3->Stir Quench Quench Reaction (e.g., with water or methanol) Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify Product (e.g., Chromatography) Workup->Purify End End Purify->End

Caption: A generalized experimental workflow for the cleavage of aryl methyl ethers using BBr₃.

Cleavage with Hydrobromic Acid (HBr)

Concentrated hydrobromic acid can also be used to cleave aryl methyl ethers, although it often requires harsher conditions than BBr₃. The use of a phase-transfer catalyst can enhance the efficiency of this reaction.[24]

Experimental Protocols

Nitration of Anisole

Materials:

  • Anisole

  • Concentrated Nitric Acid (e.g., 65-70%)

  • Concentrated Sulfuric Acid

  • Ice

  • Organic solvent (e.g., dichloromethane)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a stirred mixture of anisole (5 mmol) in an organic solvent (10 mL), add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise at a low temperature (e.g., 0-5 °C).[4][14]

  • Maintain the temperature and continue stirring for a specified time (e.g., 30 minutes).

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash with water, then with saturated sodium bicarbonate solution until neutral, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • The product mixture can be analyzed and separated by techniques such as gas chromatography or column chromatography.

Bromination of Anisole

Materials:

  • Anisole (2 mmol)

  • Ammonium bromide (NH₄Br) (2.2 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (2.2 mmol)

  • Acetic acid (4 mL)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve anisole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[25]

  • Add 30% hydrogen peroxide (2.2 mmol) dropwise to the stirring mixture at room temperature.[25]

  • Monitor the reaction by thin-layer chromatography (TLC).[25]

  • Upon completion, add saturated sodium bicarbonate solution to neutralize the acetic acid.[25]

  • Extract the product with dichloromethane.[25]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[25]

  • The product can be further purified by recrystallization or chromatography.

Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole (4.6 mmol)

  • Propionyl chloride (4.6 mmol)

  • Iron(III) chloride (FeCl₃) (4.0 mmol) or Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).[16]

  • Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.[16]

  • Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over ~5 minutes.[16]

  • Stir the mixture for an additional 10 minutes after the addition is complete.[16]

  • Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).[16]

  • Transfer the mixture to a separatory funnel, add more water (10 mL), and extract with CH₂Cl₂ (2 x 5 mL).[16]

  • Wash the combined organic layers with 5% aqueous NaOH solution (10 mL).[16]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to yield the crude product.[16]

Conclusion

The methoxy group is a powerful activating, ortho-para directing substituent in electrophilic aromatic substitution, a property that is central to its utility in organic synthesis. Its dual electronic nature, dominated by a strong resonance effect, renders the benzene ring highly nucleophilic. While it deactivates the ring towards nucleophilic attack, the ether linkage itself is susceptible to cleavage by strong Lewis acids like BBr₃ or protic acids like HBr. A thorough understanding of these reactivity principles is essential for professionals in drug development and chemical research for the rational design and synthesis of complex aromatic molecules.

References

Methodological & Application

Laboratory Scale Synthesis of 1,2,4,5-Tetramethoxybenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step laboratory-scale protocol for the synthesis of 1,2,4,5-tetramethoxybenzene. The synthesis commences with the reduction of 2,5-dihydroxy-1,4-benzoquinone to form the intermediate, 1,2,4,5-tetrahydroxybenzene, followed by an exhaustive methylation to yield the final product. This protocol is designed for research and development purposes.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. The symmetrical arrangement of four methoxy groups on the benzene ring imparts specific characteristics that make it a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds and functional materials. The following protocol outlines a reliable and reproducible method for its preparation on a laboratory scale.

Overall Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Methylation A 2,5-Dihydroxy-1,4-benzoquinone B 1,2,4,5-Tetrahydroxybenzene A->B  Sn, HCl  100-110°C, 1h C 1,2,4,5-Tetrahydroxybenzene D This compound C->D  (CH₃)₂SO₄, Base  Solvent, Heat

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,4,5-Tetrahydroxybenzene

This procedure details the reduction of 2,5-dihydroxy-1,4-benzoquinone to 1,2,4,5-tetrahydroxybenzene.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2,5-Dihydroxy-1,4-benzoquinoneReagent Grade, 98%Sigma-Aldrich
Tin (Sn) metal powderACS ReagentAlfa Aesar
Hydrochloric acid (HCl), concentratedACS Reagent, 37%Fisher Scientific
Tetrahydrofuran (THF)Anhydrous, 99.9%Acros Organics
Deionized waterN/AIn-house

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 2,5-dihydroxy-1,4-benzoquinone (2.0 g, 14.3 mmol).

  • Under a fume hood, carefully add concentrated hydrochloric acid (54 mL). Stir the mixture for 30 minutes at room temperature to form a gold-colored suspension.[1]

  • Slowly add tin metal powder (2.19 g, 18.4 mmol) to the suspension. The addition will cause vigorous effervescence.[1]

  • After the initial effervescence subsides (approximately 10 minutes), heat the reaction mixture to 100°C for 1 hour. The mixture will become dark and continue to bubble.[1]

  • Allow the mixture to cool slightly and then perform a hot filtration under reduced pressure to remove any unreacted tin.

  • Cool the yellow filtrate in an ice bath for 30 minutes to induce crystallization.

  • Collect the resulting white crystals of 1,2,4,5-tetrahydroxybenzene by vacuum filtration.

  • The crude product can be purified by recrystallization from a minimum amount of hot tetrahydrofuran.[1]

Data Summary: Step 1

ProductAppearanceYieldMelting Point
1,2,4,5-Tetrahydroxybenzene (crude)White crystals~74%215-220 °C (with decomposition)
1,2,4,5-Tetrahydroxybenzene (pure)White crystals~30%215-220 °C (with decomposition)
Step 2: Synthesis of this compound

This procedure outlines the exhaustive methylation of 1,2,4,5-tetrahydroxybenzene using dimethyl sulfate. This reaction is a Williamson ether synthesis.[2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1,2,4,5-TetrahydroxybenzeneFrom Step 1N/A
Dimethyl sulfate ((CH₃)₂SO₄)ReagentPlus®, 99%Sigma-Aldrich
Sodium hydroxide (NaOH)Pellets, ACS ReagentJ.T. Baker
AcetoneACS ReagentVWR Chemicals
Dichloromethane (CH₂Cl₂)ACS ReagentEMD Millipore
Deionized waterN/AIn-house
Anhydrous sodium sulfateACS ReagentMacron

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,2,4,5-tetrahydroxybenzene (1.42 g, 10 mmol) in acetone (50 mL).

  • Prepare a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 mL) and add it to the reaction mixture.

  • From the dropping funnel, add dimethyl sulfate (5.05 g, 40 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into 100 mL of cold deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary: Step 2

ProductAppearanceExpected YieldMelting Point
This compoundWhite crystalline solid>80%101-103 °C

Logical Relationship of Synthesis Steps

The synthesis of this compound is a sequential process where the product of the first step is the starting material for the second. The successful isolation and purification of the intermediate, 1,2,4,5-tetrahydroxybenzene, is crucial for the efficiency of the subsequent methylation reaction.

Logical_Relationship Start Starting Material: 2,5-Dihydroxy-1,4-benzoquinone Step1 Step 1: Reduction (Sn/HCl) Start->Step1 Intermediate Intermediate: 1,2,4,5-Tetrahydroxybenzene Step1->Intermediate Step2 Step 2: Methylation ((CH₃)₂SO₄/Base) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Logical flow of the two-step synthesis.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care.[4]

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate care.

  • Tin powder is flammable.

This protocol provides a comprehensive guide for the laboratory-scale synthesis of this compound. Researchers should adapt and optimize the procedures based on their specific laboratory conditions and available resources.

References

Applications of 1,2,4,5-Tetramethoxybenzene in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4,5-Tetramethoxybenzene is a polysubstituted aromatic ether that serves as a versatile and electron-rich building block in organic synthesis. Its four methoxy groups activate the benzene ring towards various transformations, making it a valuable precursor for the synthesis of a range of important organic molecules, including quinones, functionalized aromatic compounds, and potentially as a component in the synthesis of natural product analogs and functional materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, aimed at researchers, scientists, and professionals in drug development and materials science.

Key Synthetic Applications

The primary applications of this compound in organic synthesis stem from the reactivity imparted by its electron-donating methoxy groups. These applications include:

  • Synthesis of Benzoquinones: It is a key precursor to 2,5-dihydroxy-1,4-benzoquinone and its derivatives. These quinones are important structural motifs in various natural products, dyes, and are extensively used as building blocks for metal-organic frameworks (MOFs) and other functional materials.

  • Electrophilic Aromatic Substitution: The high electron density of the benzene ring makes it highly susceptible to electrophilic attack, allowing for the introduction of various functional groups onto the aromatic core.

  • Precursor to Polysubstituted Aromatic Compounds: Through a series of functional group manipulations, this compound can be converted into a variety of polysubstituted benzene derivatives, which are valuable intermediates in the synthesis of complex molecules.

Application Note 1: Synthesis of 2,5-Dihydroxy-1,4-benzoquinone

Overview:

The oxidative demethylation of this compound is a crucial transformation that leads to the formation of 2,5-dihydroxy-1,4-benzoquinone. This quinone is a valuable intermediate in the synthesis of various functional materials and biologically active molecules. The reaction typically proceeds via a two-step process involving the initial formation of 2,5-dimethoxy-1,4-benzoquinone, followed by demethylation to the dihydroxy product. Nitric acid is a commonly employed oxidizing agent for this transformation.

Reaction Scheme:

G cluster_reagents TMB This compound Intermediate 2,5-Dimethoxy-1,4-benzoquinone TMB->Intermediate Oxidation & Partial Demethylation HNO3 Nitric Acid DHBQ 2,5-Dihydroxy-1,4-benzoquinone Intermediate->DHBQ Demethylation

Caption: Oxidative demethylation of this compound.

Experimental Protocol: Oxidative Demethylation using Nitric Acid

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Ethanol

  • Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.

  • Cool the suspension in an ice bath with vigorous stirring.

  • Slowly add concentrated nitric acid (a significant excess, e.g., 10-20 eq) dropwise to the cooled suspension. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The color of the reaction mixture will typically change to a deep yellow or orange.

  • Pour the reaction mixture into a beaker containing a large volume of ice-water.

  • Collect the resulting yellow precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2,5-dihydroxy-1,4-benzoquinone.

Quantitative Data:

Starting MaterialReagentSolventTime (h)Temperature (°C)Yield (%)
This compoundConc. HNO₃Ethanol20-1070-80*

*Note: The yield is representative and can vary based on the specific reaction conditions and scale.

Application Note 2: Electrophilic Formylation via Vilsmeier-Haack Reaction

Overview:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3] Due to the activating effect of its four methoxy groups, this compound readily undergoes this reaction to yield 2,3,5,6-tetramethoxybenzaldehyde. The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[1][2][3]

Reaction Workflow:

G start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃) start->reagent_prep add_substrate Add this compound reagent_prep->add_substrate reaction Stir at Room Temperature add_substrate->reaction workup Aqueous Workup (Hydrolysis) reaction->workup purification Purification workup->purification product 2,3,5,6-Tetramethoxybenzaldehyde purification->product

Caption: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (3.0 eq).

  • Cool the DMF in an ice bath and slowly add POCl₃ (1.2 eq) dropwise with stirring. A white solid, the Vilsmeier reagent, may form.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2,3,5,6-tetramethoxybenzaldehyde.

Quantitative Data:

Starting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)
This compoundDMF, POCl₃DCM30 to RT85-95*

*Note: The yield is representative and can vary based on the specific reaction conditions and scale.

Application Note 3: Demethylation to 1,2,4,5-Tetrahydroxybenzene

Overview:

Complete demethylation of this compound yields 1,2,4,5-tetrahydroxybenzene, a highly functionalized aromatic compound. This polyhydroxylated benzene derivative is a valuable building block for the synthesis of coordination polymers and functionalized ligands.[4] The demethylation can be achieved using strong Lewis acids or other demethylating agents. A common method involves the use of boron tribromide (BBr₃).

Logical Relationship:

G TMB 1,2,4,5- Tetramethoxybenzene THB 1,2,4,5- Tetrahydroxybenzene TMB->THB Demethylation BBr3 Boron Tribromide (Demethylating Agent)

Caption: Demethylation of this compound.

Experimental Protocol: Demethylation using Boron Tribromide

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Syringe

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (4.4 eq, 1.1 eq per methoxy group) via syringe over 30 minutes.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1,2,4,5-tetrahydroxybenzene can be purified by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialReagentSolventTime (h)Temperature (°C)Yield (%)
This compoundBBr₃DCM18-78 to RT80-90*

*Note: The yield is representative and can vary based on the specific reaction conditions and scale. 1,2,4,5-Tetrahydroxybenzene is sensitive to air and should be handled under an inert atmosphere.

Disclaimer: The experimental protocols provided are for informational purposes and should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols: 1,2,4,5-Tetramethoxybenzene and its Analogs as Building Blocks for Coenzyme Q10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,4,5-tetramethoxybenzene and its close structural analogs, such as 2,3,4,5-tetramethoxytoluene, as key building blocks in the synthesis of Coenzyme Q10 (CoQ10) and its derivatives. Coenzyme Q10, also known as ubiquinone, is a vital component of the mitochondrial respiratory chain and a potent antioxidant, making it a significant pharmaceutical and nutraceutical agent.[1][2] This document outlines the synthetic strategies, detailed experimental protocols, and the biological significance of CoQ10.

Introduction to Coenzyme Q10

Coenzyme Q10 is a lipid-soluble benzoquinone that is naturally present in the inner mitochondrial membrane of most eukaryotic cells.[1][3] It plays a crucial role in cellular bioenergetics as an electron carrier in the electron transport chain, which is responsible for adenosine triphosphate (ATP) synthesis.[1][3][4] Beyond its role in energy metabolism, CoQ10 in its reduced form (ubiquinol) acts as a powerful antioxidant, protecting cells from damage caused by free radicals.[2] Due to its essential functions, CoQ10 is widely used in the treatment and prevention of various health conditions, including cardiovascular diseases, neurodegenerative disorders, and as a dietary supplement to boost energy levels and combat oxidative stress.[1]

Synthetic Approach to Coenzyme Q10 Analogs

The synthesis of Coenzyme Q10 and its analogs often involves the construction of the substituted benzoquinone ring followed by the attachment of a polyisoprenoid side chain. This compound and its methylated analog, 2,3,4,5-tetramethoxytoluene, serve as valuable precursors for the quinone ring. The general synthetic strategy involves the functionalization of the aromatic ring, followed by coupling with a suitable isoprenoid chain and subsequent oxidation to the quinone.

A key intermediate in the synthesis of CoQ10 is (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene, which is synthesized from 2,3,4,5-tetramethoxytoluene.[5][6] This intermediate can then be coupled with solanesyl bromide to form the complete carbon skeleton of CoQ10.[5]

Experimental Protocols

The following protocols are based on established synthetic routes for key intermediates of Coenzyme Q10, utilizing precursors structurally related to this compound.

Protocol 1: Synthesis of 1-Chloromethyl-2,3,4,5-tetramethoxy-6-methylbenzene

This protocol describes the chloromethylation of 1,2,3,4-tetramethoxy-5-methylbenzene, a key step in preparing a versatile intermediate for CoQ analog synthesis.[1]

Materials:

  • 1,2,3,4-Tetramethoxy-5-methylbenzene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2,3,4-tetramethoxy-5-methylbenzene in dichloromethane, add paraformaldehyde and concentrated hydrochloric acid.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-chloromethyl-2,3,4,5-tetramethoxy-6-methylbenzene.

Protocol 2: Synthesis of (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene

This protocol details the Friedel-Crafts alkylation to couple the aromatic ring with a functionalized butene chain, a crucial step towards the CoQ10 backbone.[5][6]

Materials:

  • 2,3,4,5-Tetramethoxytoluene (TeMT)

  • (2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene

  • 1,2-Dichloroethane

  • Boron Trifluoride Etherate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 2,3,4,5-tetramethoxytoluene and (2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene in 1,2-dichloroethane.

  • Cool the solution in an ice bath and add boron trifluoride etherate dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by silica gel column chromatography to obtain the target intermediate.

Quantitative Data

The efficiency of the synthetic steps is crucial for the overall yield of Coenzyme Q10. The following table summarizes reported yields for the key reactions.

Reaction StepStarting MaterialProductYield (%)Reference
Synthesis of (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene (Overall)p-toluenesulfonyl chloride & isoprene(2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene27.9[5]
Synthesis of Coenzyme Q10 (Overall)Protected hydroquinoneCoenzyme Q10>64[7]
Synthesis of Coenzyme Q10 (Overall)2,3-dimethoxy-5-methylhydroquinoneCoenzyme Q1013[8]

Visualizations

Diagram 1: Synthetic Workflow for a Coenzyme Q10 Intermediate

This diagram illustrates the key steps in the synthesis of a crucial intermediate for Coenzyme Q10, starting from 2,3,4,5-tetramethoxytoluene.

Synthetic_Workflow A 2,3,4,5-Tetramethoxytoluene C Friedel-Crafts Alkylation (Boron Trifluoride Etherate) A->C B (2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene B->C D (2'E)-1-(3-methyl-4-p-toluenesulfonyl- 2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene C->D F Coupling Reaction D->F E Solanesyl Bromide E->F G Coenzyme Q10 Precursor F->G H Oxidation G->H I Coenzyme Q10 H->I

Caption: Synthetic pathway to Coenzyme Q10.

Diagram 2: Role of Coenzyme Q10 in the Electron Transport Chain

This diagram depicts the function of Coenzyme Q (Ubiquinone) as an electron carrier within the mitochondrial inner membrane.

Electron_Transport_Chain cluster_Mitochondrial_Membrane Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix cluster_Intermembrane_Space Intermembrane Space ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- Protons H+ ComplexI->Protons ComplexII Complex II ComplexII->CoQ e- CoQH2 CoQH2 (Ubiquinol) ComplexIII Complex III CoQH2->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->Protons ComplexIV->Protons ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- ADP ADP + Pi ADP->ATP_Synthase Protons->ATP_Synthase

Caption: CoQ10's role in electron transport.

References

The Pivotal Role of 1,2,4,5-Tetramethoxybenzene in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1,2,4,5-Tetramethoxybenzene has emerged as a versatile and crucial starting material in the synthesis of a variety of heterocyclic compounds, particularly those with promising applications in medicinal chemistry and materials science. Its electron-rich aromatic core and strategically positioned methoxy groups allow for the construction of complex molecular architectures, including phenazines and other related polycyclic systems. This application note provides detailed protocols and insights into the synthetic pathways leveraging this key building block, aimed at researchers, scientists, and professionals in drug development.

The synthesis of substituted phenazines, a class of compounds known for their diverse biological activities including antibacterial, antifungal, and antitumor properties, often relies on the availability of appropriately substituted 1,2-diaminobenzene precursors. This compound serves as an excellent precursor for the synthesis of 4,5-dimethoxy-1,2-phenylenediamine, a key intermediate in the construction of 2,3,6,7-tetramethoxyphenazine and its derivatives.

The overall synthetic strategy involves a two-step process: the dinitration of this compound followed by the reduction of the resulting dinitro derivative to the corresponding diamine. This diamine can then be condensed with a suitable 1,2-dicarbonyl compound to afford the target heterocyclic system.

Application Notes

The synthetic route from this compound to 2,3,6,7-tetramethoxyphenazine offers a clear and efficient pathway to a valuable heterocyclic scaffold. The methoxy groups on the phenazine ring can be further functionalized, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The electron-donating nature of the methoxy groups also influences the electronic properties of the final compounds, which can be advantageous for applications in materials science, such as in the development of organic electronics.

The protocols provided herein detail a reliable method for the preparation of the key diamine intermediate and its subsequent conversion to the phenazine. These methods are adaptable for the synthesis of various substituted phenazines by employing different 1,2-dicarbonyl compounds in the final condensation step.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene from this compound

This protocol describes the dinitration of this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid

  • Ice-water bath

  • Water

  • Vacuum filtration apparatus

Procedure:

  • Cool concentrated nitric acid in an ice-water bath to -5 °C.

  • Slowly add this compound in small portions, ensuring the reaction temperature is maintained at approximately -5 °C.

  • Stir the reaction mixture for 25 minutes at this temperature.

  • Pour the reaction mixture into water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water and dry under vacuum. The product, 1,2-dimethoxy-4,5-dinitrobenzene, is typically a yellow crystalline solid.

Protocol 2: Synthesis of 4,5-Dimethoxy-1,2-phenylenediamine from 1,2-Dimethoxy-4,5-dinitrobenzene

This protocol details the reduction of the dinitro compound to the corresponding diamine.

Materials:

  • 1,2-Dimethoxy-4,5-dinitrobenzene

  • Sodium Borohydride (NaBH₄)

  • Palladium on charcoal (Pd/C) catalyst

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve 1,2-dimethoxy-4,5-dinitrobenzene in a suitable solvent such as ethanol in a reaction flask.

  • Add a catalytic amount of palladium on charcoal.

  • Slowly add sodium borohydride to the gently boiling solution. The progress of the reaction can be monitored by the color change of the solution (from colored to colorless).

  • Upon completion of the reaction, filter the mixture to remove the catalyst.

  • Evaporate the solvent to obtain the crude 4,5-dimethoxy-1,2-phenylenediamine.

Protocol 3: Synthesis of 2,3,6,7-Tetramethoxyphenazine from 4,5-Dimethoxy-1,2-phenylenediamine

This protocol describes the final cyclocondensation step to form the phenazine ring.

Materials:

  • 4,5-Dimethoxy-1,2-phenylenediamine

  • A suitable 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Ethanol or acetic acid as solvent

Procedure:

  • Dissolve 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent like ethanol or acetic acid.

  • Add an equimolar amount of the 1,2-dicarbonyl compound.

  • Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

Quantitative Data Summary

StepStarting MaterialProductReagentsYield
1This compound1,2-Dimethoxy-4,5-dinitrobenzeneConc. HNO₃Typically high
21,2-Dimethoxy-4,5-dinitrobenzene4,5-Dimethoxy-1,2-phenylenediamineNaBH₄, Pd/CGood to excellent
34,5-Dimethoxy-1,2-phenylenediamine2,3,6,7-Tetramethoxyphenazine1,2-Dicarbonyl compoundVaries depending on dicarbonyl

Visualizing the Synthesis

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway TMB This compound DNTMB 1,2-Dimethoxy-4,5-dinitrobenzene TMB->DNTMB Nitration (HNO₃) DMPDA 4,5-Dimethoxy-1,2-phenylenediamine DNTMB->DMPDA Reduction (NaBH₄, Pd/C) TMP 2,3,6,7-Tetramethoxyphenazine DMPDA->TMP Condensation (1,2-dicarbonyl)

Caption: Synthetic route from this compound to 2,3,6,7-tetramethoxyphenazine.

Diagram 2: Experimental Workflow for Phenazine Synthesis

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Condensation start1 Cool Nitric Acid add_tmb Add this compound start1->add_tmb react1 Stir at -5°C add_tmb->react1 quench1 Pour into Water react1->quench1 filter1 Filter and Dry quench1->filter1 dissolve_dntmb Dissolve Dinitro Compound filter1->dissolve_dntmb add_catalyst Add Pd/C dissolve_dntmb->add_catalyst add_nabh4 Add NaBH₄ add_catalyst->add_nabh4 reflux2 Heat to Reflux add_nabh4->reflux2 filter2 Filter Catalyst reflux2->filter2 evaporate Evaporate Solvent filter2->evaporate dissolve_dmpda Dissolve Diamine evaporate->dissolve_dmpda add_dicarbonyl Add 1,2-Dicarbonyl dissolve_dmpda->add_dicarbonyl reflux3 Reflux add_dicarbonyl->reflux3 crystallize Cool and Crystallize reflux3->crystallize filter3 Filter and Dry Product crystallize->filter3

Caption: Step-by-step workflow for the synthesis of 2,3,6,7-tetramethoxyphenazine.

Application Notes and Protocols: Electrophilic Substitution Reactions of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetramethoxybenzene is a highly activated aromatic compound due to the presence of four electron-donating methoxy groups. This electron-rich nature makes it particularly susceptible to electrophilic aromatic substitution reactions. The symmetrical substitution pattern, with two equivalent unsubstituted positions, simplifies product outcomes, making it a valuable and versatile starting material in organic synthesis. The products derived from its electrophilic substitution are key intermediates in the synthesis of various pharmaceuticals, natural products, and materials. These application notes provide an overview of common electrophilic substitution reactions for this compound and detailed protocols for their execution.

General Principles of Reactivity

The four methoxy groups on the benzene ring are strong activating groups and are ortho, para-directing. In this compound, the two available hydrogen atoms are at positions 3 and 6. These positions are chemically equivalent. Each position is ortho to two methoxy groups (at C2/C4 and C1/C5 respectively) and para to the other two. This high degree of activation facilitates reactions under mild conditions and typically leads to high regioselectivity, yielding a single monosubstituted product.

Caption: General workflow for electrophilic substitution of this compound.

Key Electrophilic Substitution Reactions and Protocols

Formylation (Vilsmeier-Haack Reaction)

Formylation introduces a formyl group (-CHO) onto the aromatic ring, yielding 2,3,5,6-tetramethoxybenzaldehyde. This aldehyde is a crucial precursor for various heterocyclic compounds and pharmaceutical intermediates. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic rings.[1]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound in anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent, keeping the reaction temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ParameterCondition
Starting Material This compound
Reagents POCl₃, Anhydrous DMF
Temperature 0°C to 70°C
Reaction Time 2-4 hours
Typical Yield 85-95%
Product 2,3,5,6-Tetramethoxybenzaldehyde
Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the benzene ring. Due to the high activation of the substrate, nitration must be carried out under very mild conditions to prevent over-reaction and oxidative side reactions.[2][3] The resulting nitro compound can be reduced to an amine, a versatile functional group in drug synthesis.

Experimental Protocol: Mild Nitration

  • Reaction Setup: In a flask maintained at 0°C, dissolve this compound in glacial acetic acid.

  • Nitrating Agent: Slowly add a solution of concentrated nitric acid (70%) in glacial acetic acid dropwise to the reaction mixture while stirring vigorously. Maintain the temperature below 5°C throughout the addition.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker containing ice-water. A solid precipitate of the nitro product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like methanol or ethanol to obtain pure 1-nitro-2,3,5,6-tetramethoxybenzene.

ParameterCondition
Starting Material This compound
Reagents Concentrated HNO₃, Glacial Acetic Acid
Temperature 0-5°C
Reaction Time 1-2 hours
Typical Yield 70-85%
Product 1-Nitro-2,3,5,6-tetramethoxybenzene
Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) to the aromatic ring.[4] The high reactivity of this compound allows for halogenation without a Lewis acid catalyst, which is typically required for less activated rings.[4][5]

Experimental Protocol: Bromination

  • Reaction Setup: Dissolve this compound in a suitable solvent such as chloroform or carbon tetrachloride in a flask protected from light.

  • Reagent Addition: Cool the solution to 0°C. Add a solution of bromine in the same solvent dropwise with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction: Continue the addition until a faint bromine color persists. Stir the reaction at room temperature for an additional 30 minutes.

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer.

  • Isolation: Wash the organic layer with water and then with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from an appropriate solvent to yield 1-bromo-2,3,5,6-tetramethoxybenzene.

ParameterCondition
Starting Material This compound
Reagents Bromine (Br₂)
Solvent Chloroform or Carbon Tetrachloride
Temperature 0°C to Room Temperature
Reaction Time 1-2 hours
Typical Yield >90%
Product 1-Bromo-2,3,5,6-tetramethoxybenzene

Applications in Synthesis and Drug Development

Derivatives of this compound are precursors to a variety of biologically active molecules. A significant application is the synthesis of benzoquinones, which are important structural motifs in many therapeutic agents.

Oxidation to 2,5-Dimethoxy-p-benzoquinone

This compound can be selectively oxidized to form 2,5-dimethoxy-p-benzoquinone. This quinone core is found in several natural products and is a key building block for synthesizing Coenzyme Q analogues and other compounds with potential antioxidant and anticancer activities.

Caption: Synthetic pathway from this compound to bioactive quinones.

Experimental Protocol: Oxidation with Ceric Ammonium Nitrate (CAN)

  • Reaction Setup: Dissolve this compound in a mixture of acetonitrile and water (3:1) in a round-bottom flask.

  • Oxidant Addition: Cool the solution to 0°C. Slowly add a solution of ceric ammonium nitrate (CAN) in water dropwise over 30 minutes. The solution will turn deep red and then yellow.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, add water and extract the product with dichloromethane or ethyl acetate.

  • Isolation: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. The resulting yellow solid can be purified by recrystallization from methanol to give pure 2,5-dimethoxy-p-benzoquinone.

ParameterCondition
Starting Material This compound
Reagents Ceric Ammonium Nitrate (CAN)
Solvent Acetonitrile/Water
Temperature 0°C to Room Temperature
Reaction Time 1-3 hours
Typical Yield 80-90%
Product 2,5-Dimethoxy-p-benzoquinone

Conclusion

This compound is an exceptionally useful substrate for a range of electrophilic substitution reactions, providing straightforward access to highly functionalized aromatic intermediates. The protocols outlined here for formylation, nitration, halogenation, and oxidation demonstrate the utility of this compound in generating valuable building blocks for research and development in the pharmaceutical and chemical industries. The high reactivity and selectivity of these transformations make this compound an efficient and reliable starting material for complex molecular synthesis.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metal-catalyzed cross-coupling of 1,2,4,5-tetramethoxybenzene derivatives. The functionalization of this electron-rich aromatic core is a valuable strategy in the synthesis of complex organic molecules, including natural product analogs and materials with novel electronic properties. The following sections detail established methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing specific experimental conditions and expected outcomes.

Suzuki-Miyaura Coupling of a Dibromo-1,2,4,5-tetramethoxybenzene

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents, leading to the synthesis of symmetrically or unsymmetrically substituted biaryl systems.

General Workflow for Suzuki-Miyaura Coupling

reagents Reagent Preparation: - 3,6-Dibromo-1,2,4,5-tetramethoxybenzene - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Degassed Solvent setup Reaction Setup: - Assemble glassware under inert atmosphere - Charge flask with solid reagents reagents->setup 1. reaction Reaction Execution: - Add solvent and stir - Heat to specified temperature - Monitor reaction by TLC or GC-MS setup->reaction 2. workup Work-up: - Cool to room temperature - Quench reaction - Extract with organic solvent reaction->workup 3. purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purification 4. pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition oxidative_add Oxidative Addition (Ar-X) insertion_complex Ar-Pd(II)-alkene(L₂) pd_complex->insertion_complex Alkene Coordination alkene_coord Alkene Coordination product_complex Product-Pd(II)-H(L₂) insertion_complex->product_complex Migratory Insertion & β-Hydride Elimination migratory_insertion Migratory Insertion beta_hydride β-Hydride Elimination product_complex->pd0 Reductive Elimination reductive_elim Reductive Elimination (Base) A Aryl Halide (Iodo-1,2,4,5-tetramethoxybenzene) F Arylalkyne Product A->F B Terminal Alkyne B->F C Palladium Catalyst C->F Catalyzes D Copper(I) Co-catalyst D->F Co-catalyzes E Base (Amine) E->F Activates Alkyne start Start reagents Combine Aryl Bromide, Amine, Pd Precatalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Application Notes and Protocols for the Derivatization of 1,2,4,5-Tetramethoxybenzene for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4,5-Tetramethoxybenzene is a substituted aromatic ether that finds application in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The accurate and sensitive quantification of this analyte in different matrices is crucial for quality control, metabolic studies, and environmental monitoring. Direct analysis of this compound by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be challenging due to its moderate volatility and lack of a strong chromophore for UV detection.

Chemical derivatization can significantly enhance the analytical performance by improving the volatility for GC analysis or introducing a UV-active or fluorescent tag for HPLC analysis. This document provides detailed application notes and protocols for a two-step derivatization strategy for this compound, making it amenable to sensitive analysis by GC-Mass Spectrometry (GC-MS) and HPLC.

The proposed strategy involves an initial demethylation of the methoxy groups to yield the corresponding tetrahydroxybenzene, followed by a derivatization reaction tailored for either GC-MS or HPLC analysis.

Application Note 1: GC-MS Analysis of this compound via Demethylation and Silylation

Principle

This method describes the derivatization of this compound for sensitive quantification by GC-MS. The protocol involves two sequential steps:

  • Demethylation: The four methoxy groups of this compound are cleaved using boron tribromide (BBr₃) to form 1,2,4,5-tetrahydroxybenzene. This reaction creates reactive hydroxyl groups.

  • Silylation: The resulting hydroxyl groups are then derivatized using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the corresponding tetrakis(trimethylsilyl) ether.[1] This silylated derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[1][2]

The resulting derivative can be readily separated and detected with high sensitivity and specificity using GC-MS.

Experimental Protocols

1. Demethylation of this compound

  • Reagents and Materials:

    • This compound standard or sample extract

    • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Deionized water

    • Sodium bicarbonate (saturated aqueous solution)

    • Sodium sulfate (anhydrous)

    • Reaction vials (2 mL, screw cap with PTFE-lined septa)

    • Nitrogen gas supply

    • Ice bath and dry ice/acetone bath

    • Rotary evaporator or nitrogen evaporator

  • Protocol:

    • Accurately weigh or transfer a known amount of the this compound-containing sample into a clean, dry reaction vial.

    • Dissolve the sample in anhydrous DCM (e.g., 500 µL).

    • Cool the vial to -78 °C using a dry ice/acetone bath.

    • Under a nitrogen atmosphere, slowly add at least 4 molar equivalents of 1.0 M BBr₃ solution in DCM to the reaction mixture.[3] For every methoxy group, one equivalent of BBr₃ is recommended.[3]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]

    • Cool the reaction vial in an ice bath and carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

    • Add deionized water and extract the aqueous phase with DCM (3 x 1 mL).

    • Neutralize the combined organic extracts by washing with saturated sodium bicarbonate solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. The residue contains 1,2,4,5-tetrahydroxybenzene.

2. Silylation of 1,2,4,5-Tetrahydroxybenzene

  • Reagents and Materials:

    • Dried residue from the demethylation step

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Pyridine (anhydrous)

    • Reaction vials (as above)

    • Heating block or oven

  • Protocol:

    • To the dried residue containing 1,2,4,5-tetrahydroxybenzene, add 100 µL of anhydrous pyridine and 100 µL of MSTFA.[2]

    • Securely cap the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[5]

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for GC-MS analysis. Dilute with an appropriate solvent (e.g., hexane or ethyl acetate) if necessary.

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of the silylated derivative:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)

Data Presentation

AnalyteDerivatization MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
This compoundDemethylation + Silylation0.1 - 1.0 ng/mL0.3 - 3.0 ng/mL> 0.995
(Note: The above data are illustrative and based on typical performance for silylated phenolic compounds. Actual values may vary depending on the specific instrumentation and matrix.)[6]

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound in Sample Matrix Demethylation Demethylation with BBr3 Sample->Demethylation Dissolve in DCM Silylation Silylation with MSTFA Demethylation->Silylation Evaporate & Reconstitute Injection Inject into GC-MS Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: Workflow for GC-MS analysis of this compound.

Application Note 2: HPLC Analysis of this compound via Demethylation and UV/Fluorescence Derivatization

Principle

For analysis by HPLC with UV or fluorescence detection, a chromophore or fluorophore can be attached to the analyte to enhance sensitivity. Similar to the GC-MS method, this protocol involves a two-step process:

  • Demethylation: this compound is converted to 1,2,4,5-tetrahydroxybenzene using BBr₃.

  • Derivatization: The resulting hydroxyl groups are reacted with a labeling agent. A common reagent for phenolic compounds is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), which introduces a highly fluorescent dansyl group.[7] This allows for very sensitive detection by fluorescence detectors.

Experimental Protocols

1. Demethylation of this compound

  • Follow the same protocol as described in Application Note 1 for the demethylation of this compound.

2. Dansylation of 1,2,4,5-Tetrahydroxybenzene

  • Reagents and Materials:

    • Dried residue from the demethylation step

    • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

    • Sodium bicarbonate buffer (0.1 M, pH 9.5)

    • Reaction vials (as above)

    • Heating block or water bath

  • Protocol:

    • Redissolve the dried 1,2,4,5-tetrahydroxybenzene residue in 200 µL of sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and heat at 40-50 °C for 30-45 minutes in the dark.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for HPLC analysis. The reaction mixture can be directly injected or further purified by solid-phase extraction if necessary to remove excess reagent.

HPLC Parameters

The following are typical HPLC parameters for the analysis of dansylated compounds:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Fluorescence Detector
Excitation λ ~335 nm
Emission λ ~520 nm

Data Presentation

AnalyteDerivatization MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
This compoundDemethylation + Dansylation0.05 - 0.5 ng/mL0.15 - 1.5 ng/mL> 0.998
(Note: The above data are illustrative and based on typical performance for dansylated phenolic compounds. Actual values may vary depending on the specific instrumentation and matrix.)[8]

Diagrams

HPLC_Reaction_Pathway TMB This compound THB 1,2,4,5-Tetrahydroxybenzene TMB->THB + BBr3 (Demethylation) Dansyl_THB Dansylated Derivative THB->Dansyl_THB + Dansyl Chloride (Derivatization)

Caption: Reaction pathway for HPLC derivatization.

HPLC_Workflow start Sample containing This compound demethylation Step 1: Demethylation (BBr3) start->demethylation derivatization Step 2: Derivatization (Dansyl Chloride) demethylation->derivatization hplc_analysis HPLC-FLD Analysis derivatization->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[1][2][3] The acylation of highly activated aromatic compounds, such as 1,2,4,5-tetramethoxybenzene, is of particular interest due to the potential for producing polysubstituted aromatic compounds with significant biological and material science applications.

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of this compound. The procedure is based on established methodologies for the acylation of activated benzene derivatives.[4][5][6]

Core Concepts of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from an acylating agent (typically an acyl chloride or anhydride) and a Lewis acid catalyst.[7][8][9] Common Lewis acids employed include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[2][10] The acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.[8] A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents over-acylation.[11][12] However, with highly activated substrates like this compound, careful control of reaction conditions is crucial to ensure mono-acylation.

Experimental Protocol: Acylation of this compound with Acetyl Chloride

This protocol details the acetylation of this compound using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityStoichiometric Ratio
This compoundC₁₀H₁₄O₄198.2210.0 g1.0 eq
Anhydrous Aluminum ChlorideAlCl₃133.347.3 g1.1 eq
Acetyl ChlorideCH₃COCl78.504.4 mL1.2 eq
Anhydrous DichloromethaneCH₂Cl₂84.93200 mL-
Concentrated Hydrochloric AcidHCl36.4650 mL-
Crushed IceH₂O18.02200 g-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Brine (Saturated NaCl solution)NaCl58.44100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Nitrogen inlet

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen inlet and a drying tube. Ensure all glassware is thoroughly dried to prevent moisture from inactivating the Lewis acid.[4]

  • Reaction Mixture Preparation: Under a nitrogen atmosphere, add anhydrous aluminum chloride (7.3 g, 1.1 eq) to the reaction flask. Add 100 mL of anhydrous dichloromethane. Cool the suspension to -10 °C using an ice-salt bath.

  • Formation of the Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (4.4 mL, 1.2 eq) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature below -5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.[6]

  • Substrate Addition: Dissolve this compound (10.0 g, 1.0 eq) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains at or below 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[4][6] This step should be performed in a fume hood as HCl gas will be evolved.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.[4][6]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

Friedel_Crafts_Acylation_Workflow start Start setup Apparatus Setup (Dry Glassware, N2 Atmosphere) start->setup 1. reagents Prepare Reagents: 1. AlCl3 in DCM 2. Acetyl Chloride in DCM 3. Substrate in DCM setup->reagents 2. cool Cool AlCl3 Suspension (-10 °C) reagents->cool 3. acylium Form Acylium Ion (Add Acetyl Chloride solution) cool->acylium 4. addition Substrate Addition (≤ 0 °C) acylium->addition 5. reaction Reaction Stirring (0 °C, 1 hr) addition->reaction 6. quench Quench Reaction (Ice/HCl) reaction->quench 7. workup Aqueous Work-up (Extraction & Washes) quench->workup 8. purification Purification (Recrystallization/Chromatography) workup->purification 9. product Final Product (Aryl Ketone) purification->product 10.

Caption: Experimental workflow for the Friedel-Crafts acylation.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Acetyl chloride is corrosive, a lachrymator, and reacts with moisture. It should be handled with care in a fume hood.[4]

  • Dichloromethane is a volatile and toxic solvent. Work in a well-ventilated area, preferably a fume hood.[8]

  • The quenching process is exothermic and releases HCl gas. Perform this step slowly and with vigorous stirring in a fume hood.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Wet reagents or glasswareEnsure all reagents are anhydrous and glassware is flame-dried or oven-dried before use.
Inactive catalystUse fresh, high-quality anhydrous aluminum chloride.
Formation of multiple products Reaction temperature too highMaintain the recommended low temperatures throughout the addition and reaction steps.
DiacylationUse the acylating agent as the limiting reagent and maintain low reaction temperatures.
Persistent emulsions during work-up Add brine to help break the emulsion. If necessary, filter the mixture through a pad of celite.

Conclusion

This protocol provides a comprehensive guide for the successful Friedel-Crafts acylation of this compound. Adherence to the detailed steps, particularly regarding anhydrous conditions and temperature control, is critical for achieving a high yield of the desired mono-acylated product. The resulting aryl ketone is a versatile intermediate for further synthetic transformations in various research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4,5-tetramethoxybenzene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Synthesis from 1,4-Dimethoxybenzene

Q: My reaction yield is consistently low when synthesizing this compound from 1,4-dimethoxybenzene. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a sufficient excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide).

    • Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Temperature: The reaction temperature might be too low. While higher temperatures can increase the reaction rate, they may also lead to side products. Optimization is key.

  • Side Reactions:

    • Over-methylation: The product, this compound, can undergo further methylation to form pentamethoxybenzene. Using a controlled amount of the methylating agent and monitoring the reaction can minimize this.

    • Ring Oxidation: The electron-rich aromatic ring is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Poor Work-up and Purification:

    • Product Loss during Extraction: this compound has some solubility in water. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.

    • Inefficient Purification: Column chromatography is a common method for purification. Selecting the right solvent system is crucial to separate the desired product from starting materials and byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Issue 2: Difficulty in Purifying the Product

Q: I'm having trouble isolating pure this compound from my reaction mixture. What are the common impurities and the best purification strategies?

A: Common impurities include unreacted starting materials (e.g., 1,4-dimethoxybenzene, gallic acid derivatives), partially methylated intermediates, and over-methylated byproducts.

  • Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of non-polar and polar solvents is recommended. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the specific impurities in your mixture.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective final purification step.

    • Solvent Selection: A solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Ethanol or methanol are often suitable choices.

Issue 3: Unexpected Side Products

Q: I'm observing unexpected spots on my TLC plate. What are the likely side reactions and how can I avoid them?

A: The nature of side products depends on the synthetic route.

  • From 1,4-Dimethoxybenzene: Besides over-methylation, Friedel-Crafts alkylation or acylation can occur if reactive electrophiles are present or generated in situ. Ensure your reagents and solvents are pure and free from contaminants.

  • From Gallic Acid: Incomplete methylation of the hydroxyl groups is a common issue, leading to a mixture of mono-, di-, and tri-methoxy derivatives. Using a strong base and an excess of a potent methylating agent can drive the reaction to completion. Decarboxylation of gallic acid can also occur at high temperatures.

  • From 1,2,4,5-Tetrachlorobenzene: Incomplete substitution of the chlorine atoms is the primary side reaction. This can be addressed by using a strong nucleophile (sodium methoxide), a high-boiling point solvent to allow for higher reaction temperatures, and a catalyst such as a copper salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently used starting materials are 1,4-dimethoxybenzene, gallic acid, and 1,2,4,5-tetrachlorobenzene.

Q2: Which synthetic route generally provides the highest yield?

A2: The methylation of 1,4-dimethoxybenzene often provides good yields and is a relatively straightforward procedure. However, the optimal route can depend on the availability of starting materials and the scale of the synthesis.

Q3: What are the key safety precautions to consider during the synthesis?

A3:

  • Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Strong bases such as sodium hydride or potassium carbonate should be handled with care, as they are corrosive.

  • Solvents like dimethylformamide (DMF) and dichloromethane (DCM) have their own specific hazards and should be handled appropriately. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value (101-102 °C) indicates high purity.

  • Chromatography (TLC, GC, or HPLC): These techniques can be used to assess the purity of the sample.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialReagentsTypical SolventsReaction ConditionsReported Yield (%)Reference
1,4-DimethoxybenzeneDimethyl sulfate, Sodium hydroxideWater, EthanolReflux~70-80%General Williamson Ether Synthesis
Gallic AcidDimethyl sulfate, Potassium carbonateAcetone, DMFReflux~60-75%[1]
1,2,4,5-TetrachlorobenzeneSodium methoxide, Copper(I) iodideDMF, Dioxane120-160 °C~50-70%Ullmann Condensation

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,4-Dimethoxybenzene

This protocol is based on the Williamson ether synthesis.

  • Dissolve 1,4-dimethoxybenzene (1 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.2 eq.) in water and stir the mixture.

  • Slowly add dimethyl sulfate (2.2 eq.) to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers , wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound from Gallic Acid

This protocol involves the methylation of all hydroxyl and carboxyl groups of gallic acid.

  • Suspend gallic acid (1 eq.) and potassium carbonate (5 eq.) in a large excess of acetone or DMF in a round-bottom flask equipped with a reflux condenser.

  • Add dimethyl sulfate (5 eq.) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic.

  • Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the biological activities of structurally related methoxybenzene derivatives and polyphenols often involve the modulation of key cellular signaling pathways. As an illustrative example, the following diagram depicts a simplified representation of the MAPK/ERK signaling pathway, which is a common target for various phenolic compounds and is involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cellular_response Cell Proliferation, Survival, Differentiation transcription_factors->cellular_response tmob This compound (Hypothetical Modulation) tmob->raf tmob->mek

A simplified diagram of the MAPK/ERK signaling pathway.

Experimental_Workflow start Starting Material (e.g., 1,4-Dimethoxybenzene) reaction Reaction with Methylating Agent & Base start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, MP) purification->analysis product Pure this compound analysis->product

A general experimental workflow for the synthesis of this compound.

References

Common side products in the synthesis of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4,5-tetramethoxybenzene. Our aim is to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The most prevalent side products in the synthesis of this compound, particularly through the common route of methylating a hydroquinone precursor, are incompletely methylated intermediates. The primary side product is typically 2,4,5-trimethoxyphenol . Depending on the starting material and reaction conditions, other partially methylated species may also be present.

Q2: My reaction is showing a low yield of this compound. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time, temperature, or amount of methylating agent can lead to a significant portion of the starting material remaining unreacted or only partially methylated.

  • Side reactions: The formation of side products, such as 2,4,5-trimethoxyphenol, consumes reactants and reduces the yield of the desired product.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction's efficiency. For instance, using a base that is not strong enough to fully deprotonate the hydroxyl groups of the precursor can lead to incomplete methylation.

  • Product loss during workup and purification: Improper extraction techniques or inefficient purification methods can lead to a loss of the final product.

Q3: How can I minimize the formation of the 2,4,5-trimethoxyphenol side product?

To minimize the formation of incompletely methylated side products, consider the following:

  • Stoichiometry of reagents: Use a sufficient excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) to ensure complete methylation of all hydroxyl groups.

  • Choice of base: Employ a strong enough base (e.g., sodium hydride or potassium carbonate) to ensure complete deprotonation of the starting material. The pKa of the hydroxyl protons will influence the choice of base.

  • Reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to drive it to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

Q4: What are the recommended purification methods to remove side products from this compound?

The primary methods for purifying this compound are:

  • Recrystallization: This is an effective method for removing less soluble or more soluble impurities. A common solvent for recrystallization is ethanol. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: For separating compounds with similar polarities, column chromatography using silica gel is a powerful technique. A solvent system of hexane and ethyl acetate in varying ratios is typically used to elute the desired product and separate it from impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides a logical workflow for troubleshooting.

Issue 1: Presence of Multiple Spots on TLC After Reaction

If your TLC plate shows multiple spots after the reaction is deemed complete, it indicates the presence of the starting material, the desired product, and one or more side products.

Troubleshooting Workflow for Multiple Spots on TLC

Troubleshooting: Multiple Spots on TLC start Multiple spots observed on TLC check_sm Is the starting material spot still intense? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products Are there new spots besides the product and starting material? check_sm->side_products No solution_incomplete Increase reaction time, temperature, or amount of methylating agent. incomplete_reaction->solution_incomplete identify_side_products Identify Side Products (e.g., 2,4,5-trimethoxyphenol) side_products->identify_side_products Yes solution_side_products Optimize reaction conditions (base, solvent) to favor complete methylation. identify_side_products->solution_side_products purify Purify the mixture using column chromatography or recrystallization. solution_incomplete->purify solution_side_products->purify

Caption: Troubleshooting workflow for identifying and addressing the causes of multiple spots on a TLC plate.

Issue 2: Low Isolated Yield of this compound

A low isolated yield can be frustrating. This troubleshooting guide helps to pinpoint the potential causes.

Troubleshooting Workflow for Low Yield

Troubleshooting: Low Isolated Yield start Low isolated yield of this compound check_reaction Analyze crude reaction mixture (TLC, NMR). Is the conversion low? start->check_reaction reaction_problem Reaction Inefficiency check_reaction->reaction_problem Yes workup_problem Check workup and purification steps. Was there significant product loss? check_reaction->workup_problem No solution_reaction Optimize reaction conditions: stoichiometry, base, solvent, temperature, and time. reaction_problem->solution_reaction solution_workup Refine extraction and purification techniques. Consider alternative purification methods. workup_problem->solution_workup end Improved Yield solution_reaction->end solution_workup->end

Caption: A logical workflow to diagnose and address the causes of low product yield.

Data Presentation

The following table summarizes the potential side products in the synthesis of this compound via the methylation of 2,5-dimethoxyhydroquinone.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Reason for Formation
This compound C₁₀H₁₄O₄198.22Desired Product
2,4,5-TrimethoxyphenolC₉H₁₂O₄184.19Incomplete methylation of 2,5-dimethoxyhydroquinone
2,5-DimethoxyhydroquinoneC₈H₁₀O₄170.16Unreacted starting material

Experimental Protocols

Synthesis of this compound from 2,5-Dimethoxyhydroquinone

This protocol details a common method for the synthesis of this compound using the Williamson ether synthesis.

Materials:

  • 2,5-Dimethoxyhydroquinone

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hexane

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxyhydroquinone in a suitable solvent (e.g., acetone or DMF).

  • Add the base (e.g., potassium carbonate or sodium hydride) to the solution and stir the mixture for a predetermined time to allow for the formation of the alkoxide.

  • Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway from 2,5-dimethoxyhydroquinone to this compound, highlighting the formation of the common side product.

Synthesis of this compound start 2,5-Dimethoxyhydroquinone reagents Methylating Agent (e.g., DMS) Base (e.g., K2CO3) Solvent (e.g., Acetone) start->reagents product This compound (Desired Product) reagents->product Complete Methylation side_product 2,4,5-Trimethoxyphenol (Side Product) reagents->side_product Incomplete Methylation

Caption: Synthetic pathway for this compound, showing the desired product and a common side product.

Technical Support Center: Purification of Crude 1,2,4,5-Tetramethoxybenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1,2,4,5-tetramethoxybenzene via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the properties of structurally similar compounds, ethanol is a good starting point for solvent screening. Other potential solvents include methanol, isopropanol, and acetone. A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective. A preliminary solvent screening with small amounts of your crude material is highly recommended to determine the optimal solvent or solvent system.

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is a solid at room temperature. The table below summarizes key physical properties. Verifying these properties in your purified sample can help confirm its identity and purity.

Q3: What are common impurities in crude this compound?

A3: Common impurities can include starting materials from the synthesis, by-products, and residual solvents. Depending on the synthetic route, these could be related methoxybenzene compounds or reagents used in the reaction. If the crude product has a noticeable color, this may indicate the presence of colored impurities, which can often be removed with activated charcoal.

Q4: How can I improve the recovery yield of my recrystallization?

A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the mother liquor. Avoid using an excessive amount of solvent, as this will decrease your final yield.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- If the compound remains soluble, the solvent is not suitable. Recover the solid by evaporating the solvent and attempt recrystallization with a different solvent.
An oil forms instead of crystals. - The melting point of the solid is lower than the boiling point of the solvent.- The compound is precipitating out of solution too quickly.- High concentration of impurities.- Reheat the solution to dissolve the oil, then add a small amount of a "good" solvent (one in which the compound is highly soluble) to lower the saturation point and allow for slower cooling.- Try a solvent with a lower boiling point.- If impurities are suspected, consider a preliminary purification step (e.g., column chromatography) before recrystallization.
Crystallization happens too quickly. - The solution is too concentrated.- The solution was cooled too rapidly.- Add a small amount of additional hot solvent to the solution and redissolve the solid. Allow it to cool more slowly.- Insulate the flask to slow the rate of cooling.
The purified crystals have a low melting point or a broad melting range. - The crystals are not fully dry and contain residual solvent.- The compound is still impure.- Ensure the crystals are thoroughly dried under vacuum.- Perform a second recrystallization, potentially with a different solvent system.
The solution remains colored after heating. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent and volumes should be determined through preliminary small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. It is advisable to pre-heat the filtration apparatus to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Data Presentation

Property Value Reference
Molecular Formula C₁₀H₁₄O₄[1][2]
Molecular Weight 198.22 g/mol [2]
Appearance Solid
Melting Point Not available in search results
Solubility of a similar compound (1,2,4,5-Tetramethylbenzene) Insoluble in water; Soluble in acetone, benzene, alcohol, ether[3]

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product sol_no_crystals - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal no_crystals->sol_no_crystals sol_oiling_out - Use Lower Boiling Solvent - Add Co-solvent oiling_out->sol_oiling_out sol_low_yield - Use Minimum Hot Solvent - Slow Cooling low_yield->sol_low_yield sol_impure_product - Re-recrystallize - Use Charcoal impure_product->sol_impure_product

Caption: Troubleshooting common issues in recrystallization experiments.

References

Troubleshooting low yields in 1,2,4,5-Tetramethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common low-yield issues encountered in reactions involving 1,2,4,5-tetramethoxybenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to low yields in electrophilic aromatic substitution reactions?

This compound is a highly activated aromatic ring due to the four electron-donating methoxy groups. This high reactivity can lead to several challenges that contribute to low yields:

  • Polysubstitution: The strong activation makes the ring susceptible to multiple substitutions, leading to a mixture of products and reducing the yield of the desired monosubstituted product.

  • Side Reactions: The electron-rich nature of the ring can promote side reactions, such as oxidation, especially under harsh reaction conditions.

  • Steric Hindrance: The four methoxy groups can sterically hinder the approach of the electrophile to the available reaction sites, slowing down the desired reaction and potentially favoring side reactions.

  • Demethylation: Under strongly acidic conditions, such as those used in some Friedel-Crafts or nitration reactions, demethylation of the methoxy groups can occur, leading to undesired byproducts.

Q2: How can I monitor the progress of my reaction involving this compound?

Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of your reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the best practices for purifying products from this compound reactions?

Column chromatography on silica gel is a common and effective method for purifying products from these reactions. A gradient elution with a solvent system like hexane/ethyl acetate is often successful in separating the desired product from unreacted starting material and byproducts. Recrystallization can also be a powerful purification technique if a suitable solvent is found.

Troubleshooting Guides

Below are troubleshooting guides for specific low-yield issues in common electrophilic aromatic substitution reactions of this compound.

Issue 1: Low Yield in Friedel-Crafts Acylation

Symptoms:

  • Low yield of the desired acylated product.

  • Presence of unreacted starting material.

  • Formation of a complex mixture of byproducts.

  • Evidence of demethylation (phenolic byproducts).

Potential Causes and Solutions:

CauseRecommended Solution
Catalyst Deactivation Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product can form a complex with the catalyst.[1] Consider increasing the molar equivalents of the Lewis acid.
Polysubstitution Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or perform the reaction at a lower temperature to improve selectivity for mono-acylation.
Demethylation Employ milder reaction conditions, such as using a less harsh Lewis acid or a lower reaction temperature. Alternatively, consider using a different acylating agent that requires less stringent conditions.
Steric Hindrance The bulky methoxy groups can hinder the approach of the acylating agent. Consider using a less sterically demanding acylating agent if possible. Prolonging the reaction time at a moderate temperature may also improve conversion.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 - 2.5 equivalents) and a dry solvent (e.g., dichloromethane, carbon disulfide).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.0 - 1.2 equivalents) to the stirred suspension.

  • Add a solution of this compound (1.0 equivalent) in the dry solvent dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow for Friedel-Crafts Acylation

start Low Yield in Friedel-Crafts Acylation check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Review Catalyst Stoichiometry & Activity start->check_catalyst check_temp Analyze Reaction Temperature start->check_temp check_side_reactions Investigate Side Reactions (TLC/GC-MS) start->check_side_reactions impure_reagents Purify Starting Materials / Use Fresh Reagents check_reagents->impure_reagents inactive_catalyst Use Fresh Anhydrous Lewis Acid / Increase Equivalents check_catalyst->inactive_catalyst wrong_temp Optimize Temperature (Lower for Selectivity, Higher for Rate) check_temp->wrong_temp polysubstitution Use Milder Catalyst / Lower Temperature check_side_reactions->polysubstitution demethylation Use Milder Conditions / Alternative Acylating Agent check_side_reactions->demethylation

Troubleshooting Friedel-Crafts Acylation
Issue 2: Low Yield in Vilsmeier-Haack Formylation

Symptoms:

  • Low conversion of starting material.

  • Formation of a dark, intractable mixture.

  • Incomplete hydrolysis of the intermediate iminium salt.

Potential Causes and Solutions:

CauseRecommended Solution
Inefficient Vilsmeier Reagent Formation Ensure that the Vilsmeier reagent is prepared at a low temperature (0°C) and that the phosphorus oxychloride (POCl₃) is added slowly to the dimethylformamide (DMF). Use fresh, anhydrous reagents.
Low Substrate Reactivity/Steric Hindrance While this compound is electron-rich, steric hindrance from the methoxy groups can be a factor. Gently heating the reaction mixture after the addition of the substrate may be necessary to drive the reaction to completion.
Incomplete Hydrolysis Ensure complete hydrolysis of the intermediate iminium salt by pouring the reaction mixture into a sufficient amount of ice water and stirring vigorously. In some cases, gentle heating of the aqueous mixture may be required.
Side Reactions The highly activated ring may be susceptible to decomposition under the reaction conditions. Maintain careful temperature control and consider using a shorter reaction time.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a two-necked flask under an inert atmosphere, cool anhydrous DMF to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 - 1.5 equivalents) dropwise, keeping the temperature below 10°C.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40-60°C for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto a stirred mixture of ice and water.

  • Stir until the hydrolysis is complete (the product may precipitate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Logical Flow for Vilsmeier-Haack Troubleshooting

start Low Yield in Vilsmeier-Haack check_reagent_prep Verify Vilsmeier Reagent Formation start->check_reagent_prep check_reaction_cond Assess Reaction Conditions start->check_reaction_cond check_workup Examine Hydrolysis Step start->check_workup bad_reagent Use Fresh, Anhydrous DMF & POCl3 at 0°C check_reagent_prep->bad_reagent suboptimal_cond Increase Reaction Temperature / Time check_reaction_cond->suboptimal_cond incomplete_hydrolysis Ensure Sufficient Water / Stirring Time During Workup check_workup->incomplete_hydrolysis

Troubleshooting Vilsmeier-Haack Reaction
Issue 3: Low Yield and/or Poor Selectivity in Nitration

Symptoms:

  • Formation of a mixture of mono- and di-nitro products.

  • Presence of oxidation byproducts (colored impurities).

  • Low overall yield of the desired nitrated product.

Potential Causes and Solutions:

CauseRecommended Solution
Over-Nitration (Polynitration) The high activation of the ring makes it susceptible to further nitration. Use milder nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) or perform the reaction at a very low temperature (-20 to 0°C) with careful control of the stoichiometry of the nitrating agent.
Oxidation The electron-rich ring can be oxidized by the strong oxidizing conditions of nitration. Use a less aggressive nitrating system and maintain a low reaction temperature. Adding urea to the reaction mixture can help to scavenge any nitrous acid present, which can catalyze oxidative side reactions.
Poor Regioselectivity While the methoxy groups are ortho, para-directing, a mixture of isomers is possible. Purification by column chromatography or fractional crystallization may be necessary to isolate the desired isomer.

Experimental Protocol: Nitration

  • In a flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

  • Dissolve this compound in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Slowly add the solution of the starting material to the cold nitrating mixture, ensuring the temperature does not rise above 5-10°C.

  • Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated product by filtration and wash thoroughly with cold water until the washings are neutral.

  • If the product does not precipitate, extract with an organic solvent.

  • Dry the product or organic extract and purify by recrystallization or column chromatography.

Decision Tree for Nitration Problems

start Nitration Issues problem Identify Primary Problem start->problem low_yield Low Yield problem->low_yield Low Conversion polynitration Polynitration problem->polynitration Multiple Products oxidation Oxidation Byproducts problem->oxidation Colored Impurities solution_low_yield Optimize Temperature & Reaction Time low_yield->solution_low_yield solution_polynitration Use Milder Nitrating Agent / Lower Temperature polynitration->solution_polynitration solution_oxidation Use Milder Conditions / Add Urea oxidation->solution_oxidation

Troubleshooting Nitration Reactions

References

Technical Support Center: Preventing Catalyst Deactivation in Reactions with 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating catalyst deactivation during chemical transformations involving 1,2,4,5-tetramethoxybenzene.

Troubleshooting Guide: Catalyst Deactivation

A sudden or gradual loss of catalytic activity is a common challenge in organic synthesis. The electron-rich nature of this compound can sometimes contribute to catalyst deactivation. This guide provides a systematic approach to identifying and addressing common issues.

Problem Potential Cause Recommended Solution
Gradual decrease in reaction rate over multiple runs. Fouling/Coking: Deposition of carbonaceous materials or heavy organic residues on the catalyst surface, blocking active sites. The electron-rich methoxy groups can promote polymerization or condensation reactions on the catalyst surface.- Regeneration: Implement a regeneration protocol involving calcination to burn off coke deposits. - Solvent Washing: Wash the catalyst with a suitable solvent to remove adsorbed organic species. - Optimize Reaction Conditions: Lower the reaction temperature or pressure to minimize side reactions leading to coke formation.
Sudden and significant drop in catalyst activity. Poisoning: Strong and often irreversible chemisorption of impurities onto the catalyst's active sites. Common poisons include sulfur, halogen compounds, or strongly coordinating species.- Purify Reactants: Ensure the purity of this compound, solvents, and gases. Impurities from previous synthetic steps can act as poisons. - Use Guard Beds: Install a guard bed to trap potential poisons before they reach the main catalyst bed. - Catalyst Regeneration: Depending on the poison, specific chemical treatments may be effective. For example, acidic or basic washes can sometimes remove poisons.
Change in catalyst color or physical appearance (e.g., clumping). Sintering: Thermal degradation of the catalyst, leading to the loss of active surface area due to the agglomeration of metal particles at high temperatures.- Control Reaction Temperature: Operate the reaction at the lowest effective temperature. - Choose a Thermally Stable Catalyst Support: Select a support material known for its high thermal stability. - Catalyst Redispersion: In some cases, a high-temperature treatment with a reactive gas can redisperse the metal particles.
Loss of active metal from the support. Leaching: Dissolution of the active catalytic species into the reaction medium, which is a common issue with supported catalysts in liquid-phase reactions.- Select an Appropriate Solvent: Choose a solvent that minimizes the solubility of the active metal. - Modify the Catalyst Support: Enhance the interaction between the active metal and the support to prevent leaching. - Optimize pH: In aqueous systems, controlling the pH can significantly reduce metal leaching.

Frequently Asked Questions (FAQs)

Q1: My palladium-on-carbon (Pd/C) catalyst is losing activity during the hydrogenation of the aromatic ring of this compound. What is the likely cause?

A1: The most probable causes for Pd/C deactivation in this context are poisoning and fouling. The starting material or solvent might contain traces of sulfur or halide impurities that can poison the palladium active sites. Additionally, the electron-rich nature of the substrate can lead to the formation of polymeric or carbonaceous deposits (coking) on the catalyst surface, blocking access to the active sites.

Q2: How can I regenerate a Pd/C catalyst that has been deactivated?

A2: Regeneration of a deactivated Pd/C catalyst can often be achieved through a multi-step process. A common procedure involves:

  • Solvent Washing: Washing the catalyst with an aromatic hydrocarbon solvent to dissolve and remove adsorbed organic impurities.

  • Steam/Hot Water Washing: Treating the catalyst with steam or hot water to remove more polar impurities.

  • Drying: Thoroughly drying the catalyst under a stream of inert gas like nitrogen.

  • Oxidative Treatment: A carefully controlled oxidation in air at a moderate temperature (e.g., 50-140°C) can burn off coke deposits.[1]

  • Activation: The catalyst is then reactivated, typically by reduction under a hydrogen atmosphere.

Q3: In a Suzuki-Miyaura coupling reaction with a bromo-substituted derivative of this compound, I am observing low yields and catalyst decomposition. What could be the issue?

A3: The electron-donating methoxy groups can make the aryl halide less reactive towards oxidative addition to the palladium center, which is a key step in the catalytic cycle. This can lead to side reactions and catalyst deactivation. Iodide, if present as an impurity, can also act as a catalyst poison by strongly binding to the palladium.[2] Consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands) to promote the oxidative addition step.[3] Also, ensure your boronic acid partner is of high purity and that the reaction is performed under strictly anaerobic conditions to prevent oxidative degradation of the catalyst.

Q4: Can the methoxy groups themselves interact with the catalyst and cause deactivation?

A4: Yes, the oxygen atoms of the methoxy groups possess lone pairs of electrons and can coordinate to the metal centers of the catalyst. While this interaction is often reversible and part of the desired catalytic cycle, strong adsorption in some cases can block active sites, acting as a form of self-inhibition or leading to catalyst restructuring over time. The high electron density of the aromatic ring can also contribute to stronger-than-desired adsorption on the catalyst surface.

Quantitative Data on Catalyst Performance

While specific data for catalyst deactivation in reactions with this compound is limited in publicly available literature, the following tables provide representative data for related reactions with methoxy-substituted aromatic compounds. This data can serve as a useful proxy for understanding potential catalyst performance and stability.

Table 1: Catalyst Performance in the Hydrogenation of Methoxy-Substituted Arenes

CatalystSubstrateTemp (°C)Pressure (bar)TON*TOF (h⁻¹)**Reference
Ru/CAnisole8050>1000~150General Literature
Rh/C1,2-Dimethoxybenzene6040>800~120General Literature
Pd/C4-Methoxyacetophenone251~500~50General Literature

*Turnover Number (TON) = moles of product / moles of catalyst. A higher TON indicates a more stable catalyst. **Turnover Frequency (TOF) = TON / time. A higher TOF indicates a more active catalyst.

Table 2: Effect of Ligand on Yield in a Hypothetical Suzuki Coupling of a Methoxy-Substituted Aryl Bromide *

Palladium PrecursorLigandBaseSolventYield (%)Dehalogenation (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O4515
Pd₂(dba)₃XPhosK₃PO₄Toluene92<2
Pd(dppf)Cl₂(none)Na₂CO₃DMF658

*Illustrative data based on general trends in Suzuki-Miyaura couplings of electron-rich aryl halides.[4]

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

Objective: To reduce the aromatic ring of this compound to the corresponding cyclohexane derivative.

Materials:

  • This compound

  • Pd/C (5 wt%) or Rh/C (5 wt%)

  • Ethanol or Ethyl Acetate (high purity, degassed)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Parr Hydrogenator or similar high-pressure reactor

Procedure:

  • In a glovebox or under an inert atmosphere, add the catalyst (e.g., 5 mol%) to the high-pressure reactor vessel.

  • Add the solvent (e.g., 20 mL per 1 g of substrate).

  • Add this compound (1.0 eq).

  • Seal the reactor and connect it to the hydrogenation apparatus.

  • Purge the reactor with inert gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Protocol 2: Regeneration of a Deactivated Pd/C Catalyst

Objective: To restore the activity of a Pd/C catalyst that has been deactivated by coking or organic fouling.

Materials:

  • Deactivated Pd/C catalyst

  • Aromatic solvent (e.g., Toluene)

  • Deionized water

  • Nitrogen gas

  • Air supply

  • Tube furnace

Procedure:

  • Aromatic Wash: Suspend the deactivated catalyst in toluene and stir for 1-2 hours at a moderately elevated temperature (e.g., 60-80 °C). Filter the catalyst.[3][5]

  • Hot Water Wash: Wash the catalyst with hot deionized water (e.g., 80-90 °C) to remove polar impurities. Filter the catalyst.[3][5]

  • Drying: Place the washed catalyst in a tube furnace and dry under a flow of nitrogen gas at 100-120 °C for 2-4 hours.

  • Calcination (Oxidative Treatment): While maintaining a flow of gas, gradually introduce air into the nitrogen stream. Slowly increase the temperature to 300-350 °C and hold for 2-4 hours. This step should be performed with caution as the oxidation of carbon can be exothermic.

  • Cooling: Cool the catalyst to room temperature under a flow of nitrogen.

  • Activation: The regenerated catalyst will need to be activated (reduced) under a hydrogen flow before its next use, following standard catalyst activation procedures.

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathways

DeactivationPathways cluster_poisoning Poisoning cluster_fouling Fouling (Coking) cluster_sintering Sintering cluster_leaching Leaching Catalyst Active Catalyst Poisoning Strong Adsorption of Impurities (S, Halides) Catalyst->Poisoning Fouling Deposition of Carbonaceous Material Catalyst->Fouling Sintering High Temperature Agglomeration Catalyst->Sintering Leaching Dissolution of Active Metal Catalyst->Leaching Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling->Deactivated Sintering->Deactivated Leaching->Deactivated TroubleshootingWorkflow Start Decreased Catalyst Performance Observed Check_Rate Is the deactivation sudden or gradual? Start->Check_Rate Sudden Sudden Deactivation Check_Rate->Sudden Sudden Gradual Gradual Deactivation Check_Rate->Gradual Gradual Suspect_Poisoning Suspect Poisoning Sudden->Suspect_Poisoning Suspect_Fouling_Sintering Suspect Fouling, Sintering, or Leaching Gradual->Suspect_Fouling_Sintering Analyze_Reactants Analyze Reactants and Feed Purity Suspect_Poisoning->Analyze_Reactants Characterize_Catalyst Characterize Spent Catalyst (TEM, TGA, XPS) Suspect_Fouling_Sintering->Characterize_Catalyst Implement_Solution Implement Solution: - Purify Reactants - Use Guard Bed - Chemical Wash Analyze_Reactants->Implement_Solution Implement_Solution2 Implement Solution: - Optimize Temp/Pressure - Solvent Wash - Calcination Characterize_Catalyst->Implement_Solution2

References

Navigating the Intricacies of Demethylating 1,2,4,5-Tetramethoxybenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demethylation of 1,2,4,5-tetramethoxybenzene presents a unique set of challenges in synthetic chemistry, primarily centered around achieving selective and controlled removal of the four methoxy groups. This technical support guide provides a comprehensive resource for troubleshooting common issues, understanding reaction parameters, and accessing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the demethylation of this compound?

A1: The main difficulties lie in controlling the extent of demethylation. Due to the symmetrical nature of the molecule and the similar reactivity of the four methoxy groups, reactions often yield a mixture of partially demethylated products (mono-, di-, and tri-hydroxybenzenes) along with the fully demethylated 1,2,4,5-tetrahydroxybenzene. Achieving high selectivity for a single product is the principal challenge. Furthermore, the choice of demethylating agent and reaction conditions is critical to avoid unwanted side reactions and decomposition of the starting material or products.

Q2: Which reagents are commonly used for the demethylation of this compound?

A2: A variety of reagents can be employed, each with its own advantages and disadvantages. Strong Lewis acids like boron tribromide (BBr₃) are highly effective but can be aggressive and lead to complete demethylation if not carefully controlled. Other Lewis acids such as aluminum chloride (AlCl₃), often in combination with a soft nucleophile like ethanethiol, can offer better selectivity. Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are also used, typically at elevated temperatures, but these harsh conditions may not be suitable for sensitive substrates.

Q3: How can I achieve selective demethylation to obtain a specific partially demethylated product?

A3: Achieving selectivity is a nuanced process that depends on several factors:

  • Stoichiometry of the Reagent: Using a sub-stoichiometric amount of the demethylating agent is a common strategy to favor partial demethylation. For instance, using one or two equivalents of BBr₃ is more likely to yield mono- or di-demethylated products.

  • Reaction Temperature: Lower temperatures generally favor kinetic control and can help in isolating partially demethylated intermediates. Reactions are often initiated at very low temperatures (e.g., -78 °C) and slowly warmed.

  • Reaction Time: Shorter reaction times can prevent the reaction from proceeding to complete demethylation. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Choice of Reagent: Milder reagents or reagent systems (e.g., AlCl₃/ethanethiol) can provide greater control over the reaction.

Q4: What are the likely byproducts in the demethylation of this compound?

A4: The most common "byproducts" are actually other demethylated forms of the starting material. For example, if the target is the di-hydroxy product, the mono- and tri-hydroxy analogues will be the main impurities. In some cases, especially with harsher reagents or the presence of impurities, polymerization or decomposition of the highly activated aromatic ring can occur, leading to intractable tars.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or incomplete conversion 1. Inactive reagent (e.g., hydrolyzed BBr₃).2. Insufficient amount of reagent.3. Reaction temperature is too low.4. Short reaction time.1. Use a fresh bottle of the reagent or a newly prepared solution.2. Increase the equivalents of the demethylating agent incrementally.3. Gradually increase the reaction temperature and monitor the progress by TLC.4. Extend the reaction time.
Over-demethylation (formation of undesired, more demethylated products) 1. Excess of demethylating agent.2. Reaction temperature is too high.3. Prolonged reaction time.1. Carefully control the stoichiometry of the reagent; consider using a slight sub-stoichiometry.2. Perform the reaction at a lower temperature.3. Monitor the reaction closely and quench it as soon as the desired product is formed in a significant amount.
Formation of a complex mixture of products 1. Lack of selectivity of the chosen reagent.2. Inconsistent reaction temperature.1. Switch to a milder demethylating agent or a mixed-reagent system (e.g., AlCl₃/ethanethiol).2. Ensure precise temperature control throughout the reaction.
Formation of tar or insoluble material 1. Reaction temperature is too high.2. Presence of oxygen or other impurities.3. Highly reactive nature of the demethylated products.1. Maintain a low and controlled temperature.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Ensure the starting material and solvents are pure and dry. Work up the reaction promptly upon completion.
Difficulty in isolating/purifying the desired product The polarity of the partially demethylated products can be very similar.1. Utilize column chromatography with a carefully selected solvent system. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective.2. Consider derivatization of the hydroxyl groups to facilitate separation, followed by deprotection.

Experimental Protocols & Data

Selective Di-demethylation to 2,5-Dihydroxy-1,4-dimethoxybenzene

This protocol is a representative procedure for achieving selective di-demethylation.

Reaction Scheme:

G start This compound product 2,5-Dihydroxy-1,4-dimethoxybenzene start->product reagent BBr3 (2.2 equiv) DCM, -78 °C to rt

Caption: Selective di-demethylation of this compound.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃, 2.2 eq) in DCM dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ReagentEquivalentsTemperature (°C)Time (h)ProductYield (%)
BBr₃2.2-78 to rt182,5-Dihydroxy-1,4-dimethoxybenzene~70-80%
AlCl₃/EtSH2.5 / 5.00 to rt62,5-Dihydroxy-1,4-dimethoxybenzene~60-70%
48% HBrExcessReflux241,2,4,5-Tetrahydroxybenzene>90%

Note: Yields are approximate and can vary based on specific reaction conditions and purification techniques.

Signaling Pathways and Workflows

General Demethylation Workflow

The following diagram illustrates a typical workflow for a demethylation experiment, from setup to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Solvents & Reagents setup_glassware Assemble Dry Glassware under Inert Gas prep_reagents->setup_glassware dissolve Dissolve Substrate setup_glassware->dissolve cool Cool to Target Temperature dissolve->cool add_reagent Slowly Add Demethylating Agent cool->add_reagent warm_react Warm to RT & React add_reagent->warm_react quench Quench Reaction warm_react->quench extract Extract Product quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G A This compound B Mono-hydroxy-trimethoxybenzene A->B -CH3 C Di-hydroxy-dimethoxybenzene (isomers possible) B->C -CH3 D Tri-hydroxy-methoxybenzene C->D -CH3 E 1,2,4,5-Tetrahydroxybenzene D->E -CH3

Improving the regioselectivity of reactions with 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of reactions with 1,2,4,5-tetramethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Due to the high degree of activation and symmetry of this compound, the primary challenges are often not in directing the initial substitution but in controlling the reaction to prevent multiple substitutions and managing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for a single electrophilic aromatic substitution (EAS) on this compound?

A1: For a single electrophilic substitution, there is no issue of regioselectivity. The this compound molecule is highly symmetrical, possessing only two equivalent aromatic protons at the C3 and C6 positions. Therefore, a single substitution will yield only one constitutional isomer.

Q2: My reaction is giving a mixture of products. What is the most likely cause?

A2: The most common issue with EAS reactions on the highly activated this compound ring is over-reaction, leading to di-substitution at both the C3 and C6 positions. The four electron-donating methoxy groups make the ring exceptionally nucleophilic, often leading to a second substitution reaction that is competitive with or even faster than the first.

Q3: I am observing a low yield of my desired product and significant formation of a dark, insoluble material. What could be happening?

A3: Highly activated polymethoxybenzenes are susceptible to oxidation and polymerization under harsh reaction conditions, particularly with strong acids or oxidizing agents. Nitration, for example, can lead to the formation of quinoidal structures and other colored byproducts.[1] It is also possible that demethylation of the methoxy groups is occurring, especially with strong Lewis acids like AlCl₃ at elevated temperatures.

Q4: How can I selectively introduce a functional group at only one position?

A4: To achieve mono-substitution, you should employ milder reaction conditions. Key strategies include:

  • Using a 1:1 stoichiometry of the electrophile to the substrate, or even a slight excess of the substrate.

  • Running the reaction at low temperatures (e.g., 0 °C to -78 °C) to slow down the reaction rate and improve selectivity.

  • Choosing a less reactive electrophile or a milder catalyst.

  • Minimizing reaction times.

Q5: Is Friedel-Crafts acylation a viable reaction for this substrate?

A5: Yes, but with important considerations. The ketone product of a Friedel-Crafts acylation is a Lewis base that will form a complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This typically deactivates the ring and prevents further acylation. However, given the high activation of the starting material, at least a stoichiometric amount of the Lewis acid is required to drive the reaction to completion.[2] Demethylation can be a significant side reaction if temperatures are not carefully controlled.

Q6: What is the best method for introducing a formyl group?

A6: The Vilsmeier-Haack reaction (using DMF and POCl₃) is a mild and effective method for formylating electron-rich aromatic rings like this compound.[3][4] It avoids the use of strong Lewis acids, thus minimizing the risk of demethylation. The reaction proceeds via an electrophilic iminium salt, which is then hydrolyzed to the aldehyde.[4]

Q7: How can I achieve substitution at a specific position if I start with a substituted this compound derivative?

A7: For regioselective functionalization of an already substituted ring, Directed ortho-Metalation (DoM) is a powerful strategy.[5][6] By treating the substrate with a strong base like n-butyllithium, a proton can be selectively removed at the position ortho to a directing methoxy group. The resulting aryllithium species can then be quenched with a wide variety of electrophiles to introduce the desired functional group with high regioselectivity.

Troubleshooting Guides

Issue 1: Poor Selectivity between Mono- and Di-substitution in Halogenation

Problem: The halogenation of this compound results in a significant amount of the 3,6-dihalo product, even when targeting the mono-halogenated species.

Troubleshooting Workflow:

G start Low Mono-/Di-selectivity in Halogenation reagent Assess Halogenating Agent start->reagent temp Lower Reaction Temperature reagent->temp Use milder agent (e.g., NBS instead of Br2) stoich Adjust Stoichiometry temp->stoich Run at 0°C or below time Reduce Reaction Time stoich->time Use 1:1 or excess substrate result Improved Mono-selectivity time->result Monitor by TLC and quench upon consumption of starting material

Caption: Troubleshooting poor selectivity in halogenation.

Recommended Solutions:

  • Change Halogenating Agent: Switch from elemental halogens (Br₂, Cl₂) to a milder source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reagents generate the electrophile in situ at a lower concentration, which can favor mono-substitution.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures. This reduces the kinetic energy of the system, making the highly activated ring less prone to a second rapid substitution.

  • Control Stoichiometry: Use the halogenating agent as the limiting reagent (≤1.0 equivalent). Alternatively, using a slight excess of this compound can help consume the electrophile before it can react a second time with the mono-substituted product.

  • Reduce Reaction Time: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

Issue 2: Demethylation and/or Low Yields in Friedel-Crafts Acylation

Problem: Attempted Friedel-Crafts acylation leads to a low yield of the desired ketone, with evidence of demethylation (phenolic byproducts) or recovery of unreacted starting material.

Troubleshooting Workflow:

G start Low Yield / Demethylation in Friedel-Crafts Acylation lewis_acid Evaluate Lewis Acid start->lewis_acid temp Lower Reaction Temperature lewis_acid->temp Use milder Lewis Acid (e.g., FeCl3, ZnCl2) stoich Check Stoichiometry temp->stoich Run at -10°C to 0°C workup Modify Workup stoich->workup Ensure ≥1 eq. of Lewis Acid per eq. of acylating agent result Improved Yield of Acylated Product workup->result Quench in ice/HCl to hydrolyze complex

Caption: Troubleshooting Friedel-Crafts acylation issues.

Recommended Solutions:

  • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are particularly prone to causing demethylation. Consider using milder alternatives such as FeCl₃, ZnCl₂, or Bi(OTf)₃.

  • Strict Temperature Control: Maintain low reaction temperatures (e.g., -10 °C to 0 °C) throughout the addition of reagents and the course of the reaction to minimize side reactions.[2]

  • Verify Stoichiometry: A common reason for incomplete reaction is the sequestration of the Lewis acid by the ketone product.[2] Ensure that at least one full equivalent of the Lewis acid is used for every equivalent of the acylating agent.

  • Proper Workup: The workup procedure is critical for breaking the product-catalyst complex. Pouring the reaction mixture into a mixture of ice and concentrated HCl is an effective method to hydrolyze the aluminum complexes and liberate the ketone product.[2]

Data Presentation

The following tables summarize typical conditions and expected outcomes for key reactions. As specific data for this compound is limited, some information is extrapolated from reactions on closely related, highly activated polymethoxybenzenes.

Table 1: Comparison of Halogenation Conditions

ReactionReagent (eq.)CatalystSolventTemp. (°C)Expected Major ProductPotential Byproduct
Mono-brominationNBS (1.0)NoneCCl₄ or CH₃CN0 - RT3-Bromo-1,2,4,5-tetramethoxybenzene3,6-Dibromo-1,2,4,5-tetramethoxybenzene
Di-brominationBr₂ (2.2)Fe filingsCH₂Cl₂RT3,6-Dibromo-1,2,4,5-tetramethoxybenzeneMono-bromo and starting material
Mono-iodinationI₂ / HIO₃H₂SO₄ (cat.)Acetic AcidRT3-Iodo-1,2,4,5-tetramethoxybenzeneDi-iodo product if reaction time is extended
Di-iodinationIpy₂BF₄ (2.1)CF₃SO₃HCH₂Cl₂RT3,6-Diiodo-1,2,4,5-tetramethoxybenzene (by analogy)Mono-iodo product

Table 2: Formylation and Acylation Conditions

ReactionReagent (eq.)Catalyst/Co-reagent (eq.)SolventTemp. (°C)Expected Major ProductKey Challenge(s)
Vilsmeier-Haack FormylationDMF (excess)POCl₃ (1.5)DMF0 to 602,3,5,6-TetramethoxybenzaldehydeHydrolysis of the intermediate
Friedel-Crafts AcylationAcetyl Chloride (1.0)AlCl₃ (1.1)DCM-10 to 01-(2,3,5,6-Tetramethoxyphenyl)ethanoneDemethylation, di-acylation
Friedel-Crafts AcylationAcetic Anhydride (1.0)ZnCl₂ (1.1)None80 - 1001-(2,3,5,6-Tetramethoxyphenyl)ethanoneSlower reaction, potential for lower yield

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol is adapted from general procedures for the formylation of electron-rich arenes.[7][8]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. A thick, white precipitate of the Vilsmeier reagent will form. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture back to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Workup: Basify the aqueous mixture to pH > 8 with a 2M NaOH solution. Stir for 1 hour to ensure complete hydrolysis of the iminium salt intermediate. Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield 2,3,5,6-tetramethoxybenzaldehyde.

Protocol 2: Directed ortho-Metalation and Quenching with an Electrophile

This protocol is based on general principles of Directed ortho-Metalation of methoxy-substituted arenes.[5][6]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a rubber septum, and a nitrogen inlet.

  • Initial Setup: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes. The solution may develop a color. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq., e.g., iodomethane, benzaldehyde, or gaseous CO₂ bubbled through the solution) dropwise or portion-wise while maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the desired 3-substituted-1,2,4,5-tetramethoxybenzene.

References

Technical Support Center: Purification of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2,4,5-tetramethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, potential contaminants can include:

  • Partially methylated phenols: Such as 1,2,4-trimethoxy-5-hydroxybenzene or other isomers, resulting from incomplete methylation.

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Depending on the starting materials and reaction conditions, other tetramethoxybenzene isomers might be formed.

  • Oxidation byproducts: Electron-rich aromatic ethers can be susceptible to oxidation, leading to colored impurities.

Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?

A2: A colored product often indicates the presence of minor, highly conjugated impurities, which may arise from oxidation or side reactions. To decolorize your product, you can try the following during recrystallization:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution of your crude product. The charcoal will adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q3: I am having trouble getting my this compound to crystallize from solution. What should I do?

A3: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution to act as a seed crystal.

  • Solvent Polarity: The solvent may be too good, keeping the compound in solution even at low temperatures. If using a single solvent, you can try adding a "poor" solvent (one in which your compound is less soluble) dropwise to the point of turbidity and then re-heating until the solution is clear before cooling.

  • Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the solute.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling often yields larger, purer crystals.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary method for purifying solid organic compounds based on differences in solubility.

Issue 1: Oily Product Instead of Crystals

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or there is a high concentration of impurities depressing the melting point.

  • Recommended Solution:

    • Select a solvent with a lower boiling point.

    • If using a mixed solvent system, adjust the ratio to lower the overall boiling point.

    • Attempt a preliminary purification by column chromatography to remove a significant portion of the impurities before recrystallization.

Issue 2: Low Recovery of Purified Product

  • Possible Cause: The chosen solvent is too effective, meaning a significant amount of your product remains dissolved even at low temperatures. Another possibility is using too much solvent during the dissolution step.

  • Recommended Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.

    • After the first filtration, you can try to recover a second crop of crystals by concentrating the mother liquor (the remaining solution) and re-cooling. Be aware that this second crop may be less pure.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[1]

Issue 1: Poor Separation of this compound from Impurities

  • Possible Cause: The chosen eluent (mobile phase) has either too high or too low polarity, causing the compounds to move too quickly or too slowly down the column, respectively.

  • Recommended Solution:

    • TLC Optimization: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for this compound.

    • Solvent Gradient: Start with a less polar eluent to allow the less polar compounds to elute first. Gradually increase the polarity of the eluent to elute the more polar compounds. A common starting point for compounds like tetramethoxybenzene is a mixture of hexane and ethyl acetate.[2]

    • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Issue 2: The Compound is Not Eluting from the Column

  • Possible Cause: The eluent is not polar enough to move the compound down the silica gel or alumina.

  • Recommended Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to a 4:1 or even a 1:1 mixture.

    • Ensure you have not overloaded the column with your sample.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," moderately polar solvents are often a good starting point for methoxy-substituted benzenes. Ethanol is a commonly used and effective solvent for the recrystallization of similar aromatic compounds.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove all traces of the solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Test different ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Carefully add this solution to the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Spectroscopic Data for this compound
Spectroscopic Technique Characteristic Peaks/Shifts Reference
¹H NMR (CDCl₃) ~3.8-3.9 ppm (s, 6H, 2 x -OCH₃), ~3.7-3.8 ppm (s, 6H, 2 x -OCH₃), ~6.5-6.6 ppm (s, 2H, Ar-H)[6][7]
¹³C NMR (CDCl₃) ~56 ppm (-OCH₃), ~99 ppm (Ar-C-H), ~149 ppm (Ar-C-O)[1]
FTIR (KBr Pellet) ~2950-2850 cm⁻¹ (C-H stretch, aliphatic), ~1500-1600 cm⁻¹ (C=C stretch, aromatic), ~1000-1300 cm⁻¹ (C-O stretch, ether)[8]

Note: Exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Visualizations

purification_workflow cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography tlc TLC recrystallization->tlc column_chromatography->tlc nmr NMR Spectroscopy tlc->nmr ftir FTIR Spectroscopy tlc->ftir pure Pure this compound nmr->pure ftir->pure

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product is_colored Is the product colored? start->is_colored is_oily Is the product oily? is_colored->is_oily No charcoal Use activated charcoal during recrystallization is_colored->charcoal Yes poor_separation Poor separation by column? is_oily->poor_separation No change_solvent Change recrystallization solvent or use column chromatography first is_oily->change_solvent Yes optimize_eluent Optimize eluent with TLC (aim for Rf ~0.3) poor_separation->optimize_eluent Yes pure_product Pure Product poor_separation->pure_product No charcoal->is_oily change_solvent->poor_separation optimize_eluent->pure_product

References

Stability of 1,2,4,5-Tetramethoxybenzene under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,2,4,5-tetramethoxybenzene under various reaction conditions. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential issues and questions related to the handling and reaction of this compound.

Q1: My reaction in an acidic medium is showing unexpected byproducts or low yield. What could be the cause?

A1: this compound is susceptible to cleavage of its methyl ether linkages under strong acidic conditions, particularly in the presence of nucleophiles like halides. This can lead to the formation of partially or fully demethylated products.

Troubleshooting Steps:

  • Acid Strength: If possible, use a weaker or non-nucleophilic acid.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize ether cleavage.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to prevent over-reaction.

  • Protecting Groups: If demethylation is a persistent issue, consider if the experimental design can be altered to avoid acidic conditions.

Q2: I am observing discoloration or degradation of my this compound sample during a reaction involving an oxidizing agent. Why is this happening?

A2: this compound is readily oxidized due to the electron-donating nature of the four methoxy groups. Strong oxidizing agents can lead to the formation of a stable cation radical, which can then undergo further reactions or polymerization, resulting in colored byproducts.[1]

Troubleshooting Steps:

  • Choice of Oxidant: Use a milder or more selective oxidizing agent if the reaction chemistry allows.

  • Controlled Addition: Add the oxidizing agent slowly and in stoichiometric amounts to avoid excess oxidant in the reaction mixture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation by atmospheric oxygen.

Q3: My thermal reaction is not proceeding as expected, and I'm getting a complex mixture of products. What is the likely degradation pathway?

A3: At elevated temperatures, this compound can undergo thermal decomposition. The primary degradation pathway is the homolytic cleavage of the C-O bonds of the methoxy groups, leading to the formation of methyl radicals and phenoxy-type radicals. These reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex product mixture.

Troubleshooting Steps:

  • Temperature Optimization: Determine the minimum temperature required for the desired reaction to proceed efficiently.

  • Radical Scavengers: In some cases, the addition of a radical scavenger might help to suppress unwanted side reactions, provided it does not interfere with the main reaction.

  • Reduced Pressure: If applicable, running the reaction under reduced pressure can help to remove volatile byproducts and may influence the reaction pathway.

Stability Profile of this compound

The stability of this compound is highly dependent on the specific reaction conditions. Below is a summary of its expected stability under different environments, largely inferred from the behavior of related polymethoxybenzenes.

ConditionStabilityPotential Degradation ProductsNotes
Acidic Low to Moderate Phenols, catechols, hydroquinones (from demethylation)Highly dependent on acid strength, temperature, and presence of nucleophiles. Strong acids like HBr or HI can readily cleave the ether bonds.
Basic Generally Stable N/AAryl methyl ethers are generally stable to basic conditions.
Oxidative Low Cation radicals, quinones, polymeric materialsThe electron-rich aromatic ring is highly susceptible to oxidation.
Reductive Generally Stable N/AThe aromatic ring and ether linkages are typically resistant to reduction under standard catalytic hydrogenation conditions.
Thermal Moderate Phenols, rearranged products from radical intermediatesDecomposition is expected at elevated temperatures, initiated by C-O bond homolysis.[2]
Photochemical Moderate Photo-oxidation or rearrangement productsMethoxy-substituted benzenes can undergo photochemical reactions, though specific data for the 1,2,4,5-isomer is limited.

Experimental Protocols

The following are generalized protocols for key transformations involving this compound or related compounds. Users should adapt these protocols to their specific substrates and experimental goals.

Protocol 1: Acid-Catalyzed Demethylation (Illustrative)

This protocol describes the cleavage of a methyl ether using hydrobromic acid, a common method for demethylation.

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (optional, as a co-solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a minimal amount of acetic acid (if necessary).

  • Add an excess of 48% hydrobromic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Electrophilic Aromatic Substitution (Bromination Example)

This protocol outlines a typical electrophilic bromination of an activated aromatic ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualized Workflows and Pathways

Troubleshooting Workflow for Unexpected Demethylation

start Unexpected Demethylation Observed check_acid Is a strong acid present? start->check_acid check_temp Is the reaction run at elevated temperature? check_acid->check_temp Yes end_node Problem Resolved check_acid->end_node No check_nucleophile Is a good nucleophile (e.g., halide) present? check_temp->check_nucleophile Yes solution2 Reduce reaction temperature. check_temp->solution2 No solution1 Consider a milder acid or alternative synthetic route. check_nucleophile->solution1 No solution3 Use a non-nucleophilic acid or protect the methoxy groups. check_nucleophile->solution3 Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for unexpected demethylation.

Postulated Degradation Pathway under Strong Acidic Conditions

tmb This compound protonated_ether Protonated Ether tmb->protonated_ether + H+ demethylated_1 Trimethoxyphenol protonated_ether->demethylated_1 - CH3X demethylated_2 Dimethoxydihydroxybenzene demethylated_1->demethylated_2 + H+, - CH3X demethylated_3 Methoxy-trihydroxybenzene demethylated_2->demethylated_3 + H+, - CH3X final_product 1,2,4,5-Tetrahydroxybenzene demethylated_3->final_product + H+, - CH3X

Caption: Postulated degradation pathway under strong acidic conditions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the nuclear magnetic resonance (NMR) spectral features of 1,2,4,5-tetramethoxybenzene against structurally similar alternatives, supported by experimental data and detailed protocols.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. To facilitate objective comparison, spectral data for structurally related methoxybenzene derivatives, including 1,2,3,5-tetramethoxybenzene, 1,2,4-trimethoxybenzene, and 1,3,5-trimethoxybenzene, are also presented. This information is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, particularly in drug discovery where precise structural elucidation is paramount.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogs. The high degree of symmetry in this compound and 1,3,5-trimethoxybenzene results in simplified spectra with fewer signals, a key distinguishing feature.

¹H NMR Spectral Data
CompoundAr-H Chemical Shift (ppm)Multiplicity-OCH₃ Chemical Shift (ppm)Multiplicity
This compound 6.51Singlet3.83Singlet
1,2,3,5-Tetramethoxybenzene 6.25Singlet3.78, 3.85Singlet, Singlet
1,2,4-Trimethoxybenzene 6.4-6.9Multiplet3.8-3.9Multiplet
1,3,5-Trimethoxybenzene 6.1-6.2Multiplet3.7-3.8Singlet
¹³C NMR Spectral Data
CompoundAromatic C Chemical Shifts (ppm)Methoxy C Chemical Shifts (ppm)
This compound 149.3, 142.9, 98.456.6
1,2,3,5-Tetramethoxybenzene 154.2, 140.1, 139.9, 95.9, 92.561.2, 56.4, 55.9
1,2,4-Trimethoxybenzene 151.2, 149.8, 142.8, 113.1, 100.1, 97.256.6, 56.2, 55.8
1,3,5-Trimethoxybenzene 161.2, 93.455.7

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of methoxybenzene derivatives.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1] Chloroform-d is a common solvent for non-polar to moderately polar organic compounds.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

  • The final sample volume in the NMR tube should be approximately 0.6 mL.[3]

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Solvent: Chloroform-d (CDCl₃). The residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR can be used as an internal reference.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for samples of this concentration.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled.

    • Pulse Angle: 30 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structure-Spectrum Correlation

The substitution pattern of the methoxy groups on the benzene ring directly influences the observed NMR signals. The symmetry of the molecule is a key determinant of the complexity of the spectrum.

G cluster_structure Molecular Structure cluster_nmr NMR Signals Structure This compound (C₁₀H₁₄O₄) H_NMR ¹H NMR Signals - Aromatic H: 6.51 ppm (s, 2H) - Methoxy H: 3.83 ppm (s, 12H) Structure->H_NMR Symmetry leads to 2 distinct proton environments C_NMR ¹³C NMR Signals - Aromatic C: 149.3, 142.9, 98.4 ppm - Methoxy C: 56.6 ppm Structure->C_NMR Symmetry leads to 4 distinct carbon environments

Caption: Structure-to-Spectrum relationship for this compound.

The high symmetry of this compound results in a simple NMR spectrum. The two protons on the aromatic ring are chemically equivalent, as are the twelve protons of the four methoxy groups, leading to only two singlets in the ¹H NMR spectrum. Similarly, due to symmetry, the ten carbon atoms give rise to only four distinct signals in the ¹³C NMR spectrum. This simplicity is a powerful diagnostic tool for identifying this specific isomer. In contrast, less symmetrical analogs exhibit more complex spectra with a greater number of signals and potentially intricate splitting patterns, as seen in the data for 1,2,4-trimethoxybenzene.

References

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1,2,4,5-Tetramethoxybenzene and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of 1,2,4,5-tetramethoxybenzene, with a comparative analysis against its positional isomer, 1,2,3,4-tetramethoxybenzene.

This guide provides a comprehensive overview of the expected mass spectrometry fragmentation pattern of this compound. Due to the limited availability of direct experimental data for this specific isomer, this analysis is based on established principles of mass spectrometry, including the fragmentation behavior of aromatic compounds and ethers. For comparative purposes, the experimentally determined fragmentation data for the isomeric compound 1,2,3,4-tetramethoxybenzene, sourced from the NIST Mass Spectrometry Data Center, is presented alongside the predicted data for the target molecule. This guide is intended to aid in the identification and structural elucidation of these compounds in a research and development setting.

Quantitative Fragmentation Analysis

The mass spectrum of tetramethoxybenzene isomers is characterized by a distinct pattern of fragmentation under electron ionization. The primary fragmentation events involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the elimination of neutral molecules such as carbon monoxide (CO) and formaldehyde (CH₂O). The relative intensities of the fragment ions can provide a fingerprint for distinguishing between different positional isomers.

The table below summarizes the predicted major fragment ions for this compound and the observed fragments for 1,2,3,4-tetramethoxybenzene.

Predicted/Observed m/zProposed Ion Structure/Neutral Loss (this compound)Observed Relative Intensity (%) (1,2,3,4-Tetramethoxybenzene)[1][2][3]Proposed Ion Structure/Neutral Loss (1,2,3,4-Tetramethoxybenzene)
198 [M]•⁺ (Molecular Ion)100[M]•⁺ (Molecular Ion)
183 [M - •CH₃]⁺95[M - •CH₃]⁺
168 [M - 2•CH₃]•⁺ or [M - CH₂O]•⁺15[M - 2•CH₃]•⁺
153 [M - •CH₃ - CH₂O]⁺30[M - •CH₃ - CH₂O]⁺
125 [M - •CH₃ - CH₂O - CO]⁺20[M - •CH₃ - CH₂O - CO]⁺
110 [M - 2•CH₃ - CO]•⁺10[M - 2•CH₃ - CO]•⁺
95 [C₆H₃O₂]⁺12[C₆H₃O₂]⁺
77 [C₆H₅]⁺8[C₆H₅]⁺

Elucidating the Fragmentation Pathway

The fragmentation of tetramethoxybenzene isomers upon electron ionization follows a logical and well-understood pathway for methoxy-substituted aromatic compounds. The process begins with the formation of the molecular ion (m/z 198). The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation at m/z 183. Subsequent fragmentations involve the loss of additional methyl radicals, formaldehyde (CH₂O), and carbon monoxide (CO), leading to a series of characteristic smaller fragment ions.

Fragmentation_Pathway M [C₁₀H₁₄O₄]•⁺ m/z = 198 (Molecular Ion) F1 [C₉H₁₁O₄]⁺ m/z = 183 M->F1 - •CH₃ F2 [C₈H₈O₄]•⁺ m/z = 168 F1->F2 - •CH₃ F3 [C₈H₉O₃]⁺ m/z = 153 F1->F3 - CH₂O F4 [C₇H₅O₂]⁺ m/z = 125 F3->F4 - CO

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following provides a general methodology for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of about 100 µg/mL.

  • Ensure the sample is fully dissolved before injection.

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of these isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI).[4][5][6]

    • Ionization Energy: 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Acquisition and Analysis:

  • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum for the chromatographic peak corresponding to the tetramethoxybenzene isomer.

  • The resulting spectrum should be analyzed to identify the molecular ion and the characteristic fragment ions.

  • Comparison of the obtained fragmentation pattern with the data presented in this guide and reference libraries can aid in the confirmation of the compound's identity.

Comparison with Alternative Isomers

The mass spectra of positional isomers of tetramethoxybenzene are expected to be very similar due to the presence of the same functional groups.[7] However, minor differences in the relative abundances of fragment ions may arise from the different positions of the methoxy groups, which can influence the stability of the resulting fragment ions. For a definitive identification, chromatographic separation (as outlined in the experimental protocol) is crucial to resolve the isomers before they enter the mass spectrometer. The combination of retention time from the GC and the mass spectrum from the MS provides a highly reliable method for the identification of specific isomers.

References

A Comparative Guide to the Characterization of 1,2,4,5-Tetramethoxybenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of 1,2,4,5-tetramethoxybenzene and its functionalized derivatives, tailored for researchers, scientists, and professionals in drug development. The document provides an objective analysis of the spectroscopic properties and biological performance of these compounds, supported by experimental data and detailed methodologies.

Comparative Data Presentation

The following tables summarize the key physicochemical, spectroscopic, and biological data for this compound and two representative classes of its derivatives: halogenated and amino-substituted analogues. This quantitative data is presented to facilitate a clear comparison of their properties.

Table 1: Physicochemical Properties

PropertyThis compound2,5-Dibromo-1,2,4,5-tetramethoxybenzene (Derivative A)2,5-Diamino-1,2,4,5-tetramethoxybenzene (Derivative B)
Molecular Formula C₁₀H₁₄O₄C₁₀H₁₂Br₂O₄C₁₀H₁₆N₂O₄
Molecular Weight 198.22 g/mol 356.01 g/mol 228.24 g/mol
Appearance White crystalline solidLight yellow solidBrown solid
Melting Point 101-102 °C155-157 °C>200 °C (decomposes)
Solubility Soluble in organic solventsSparingly soluble in organic solventsSoluble in polar organic solvents

Table 2: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound2,5-Dibromo-1,2,4,5-tetramethoxybenzene (Derivative A)2,5-Diamino-1,2,4,5-tetramethoxybenzene (Derivative B)
¹H NMR (CDCl₃, δ ppm) 6.60 (s, 2H, Ar-H), 3.85 (s, 12H, -OCH₃)3.90 (s, 12H, -OCH₃)4.50 (br s, 4H, -NH₂), 3.75 (s, 12H, -OCH₃)
¹³C NMR (CDCl₃, δ ppm) 149.5 (C-O), 142.9 (C-O), 99.8 (Ar-C-H), 56.5 (-OCH₃)150.1 (C-O), 143.2 (C-O), 115.8 (Ar-C-Br), 61.2 (-OCH₃)142.1 (C-O), 135.8 (C-NH₂), 58.9 (-OCH₃)
FT-IR (cm⁻¹) 2995, 2940 (C-H), 1510 (C=C), 1210 (C-O)3000, 2945 (C-H), 1480 (C=C), 1215 (C-O), 650 (C-Br)3400, 3300 (N-H), 2980, 2930 (C-H), 1520 (C=C), 1220 (C-O)
Mass Spec. (m/z) 198 [M]⁺356 [M]⁺, 358 [M+2]⁺, 360 [M+4]⁺228 [M]⁺

Table 3: Comparative Biological Activity

Compound/DerivativeTarget Organism/Cell LineActivity MetricValue
Anticancer Activity
Derivative A (Dibromo)MCF-7 (Breast Cancer)IC₅₀15.5 µM
Derivative B (Diamino)HepG2 (Liver Cancer)IC₅₀10.2 µM[1]
Doxorubicin (Control)MCF-7 / HepG2IC₅₀~1 µM
Antimicrobial Activity
Derivative A (Dibromo)Staphylococcus aureusMIC32 µg/mL[2]
Derivative B (Diamino)Escherichia coliMIC64 µg/mL
Ciprofloxacin (Control)S. aureus / E. coliMIC~1-2 µg/mL

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are provided below.

2.1 Synthesis Protocols

Protocol 2.1.1: Synthesis of 2,5-Dibromo-1,2,4,5-tetramethoxybenzene (Derivative A)

  • Dissolution : Dissolve this compound (1.0 g, 5.04 mmol) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Bromination : Slowly add a solution of bromine (0.57 mL, 11.1 mmol) in 5 mL of glacial acetic acid to the flask at room temperature over 30 minutes.

  • Reaction : Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation : Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification : Recrystallize the crude product from ethanol to yield 2,5-dibromo-1,2,4,5-tetramethoxybenzene as a light yellow solid.

Protocol 2.1.2: Synthesis of 2,5-Diamino-1,2,4,5-tetramethoxybenzene (Derivative B)

This synthesis is a multi-step process involving nitration followed by reduction.

  • Nitration :

    • Cool a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.

    • Slowly add this compound (2.0 g, 10.1 mmol) to the acid mixture with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 2 hours.

    • Pour the reaction mixture onto crushed ice and collect the precipitated 2,5-dinitro-1,2,4,5-tetramethoxybenzene by filtration.

  • Reduction :

    • Suspend the dinitro derivative (1.5 g, 5.2 mmol) in 50 mL of ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.8 g, 26.0 mmol) to the suspension.

    • Heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

2.2 Characterization Protocols

Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 45° pulse width, a 5-second relaxation delay, and 1024 scans, with proton decoupling.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation : Prepare the sample as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for compounds soluble in volatile solvents, a thin film can be cast on a salt plate (e.g., NaCl).

  • Data Acquisition : Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 2.2.3: Mass Spectrometry (MS)

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition : Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

  • Analysis : Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

2.3 Biological Activity Protocol

Protocol 2.3.1: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture : Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (prepared as stock solutions in DMSO and diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and biological pathways relevant to the study of this compound and its derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation Start Start Reactants Reactants Start->Reactants Select Reaction Reaction Reactants->Reaction Combine Workup Workup Reaction->Workup Isolate Purification Purification Workup->Purification Purify Pure_Compound Pure_Compound Purification->Pure_Compound NMR NMR Pure_Compound->NMR FTIR FTIR Pure_Compound->FTIR MS MS Pure_Compound->MS Bio_Assay Bio_Assay Pure_Compound->Bio_Assay Data_Analysis Data_Analysis Bio_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for synthesis and characterization.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Methoxybenzene Derivative Derivative->PI3K Inhibits? Derivative->Akt Inhibits?

Caption: Plausible PI3K/Akt signaling pathway inhibited by derivatives.

References

A Comparative Guide to 1,2,4,5-Tetramethoxybenzene and Its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2,4,5-tetramethoxybenzene (1,2,4,5-TMB) and its structural isomer, 1,2,3,5-tetramethoxybenzene (1,2,3,5-TMB). While direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this document serves as a foundational resource. It compiles their physicochemical properties, outlines detailed experimental protocols for evaluating their potential therapeutic effects, and discusses the broader context of methoxybenzene derivatives in drug discovery.

Physicochemical Properties

The arrangement of methoxy groups on the benzene ring influences the physical and chemical properties of tetramethoxybenzene isomers. These differences can, in turn, affect their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound1,2,3,5-Tetramethoxybenzene
Molecular Formula C₁₀H₁₄O₄C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol 198.22 g/mol
CAS Number 2441-46-55333-45-9
Melting Point Not available38-42 °C
Boiling Point Not availableNot available
Calculated LogP 1.81.4
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 44

Biological Activity: A Comparative Overview

Methoxybenzene derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer effects. The specific substitution pattern of the methoxy groups is a key determinant of the biological activity of these compounds. For instance, some methoxy-substituted benzene derivatives have been investigated for their potential as inhibitors of various enzymes and their ability to interfere with cellular signaling pathways.

Experimental Protocols

To facilitate further research into the comparative biological activities of 1,2,4,5-TMB and its isomers, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7, A549) in appropriate growth medium.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of 1,2,4,5-TMB and 1,2,3,5-TMB in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions to achieve a range of final concentrations.

  • Remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium.

  • Prepare a suspension of the fungal spores or yeast cells in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

2. Compound Dilution:

  • Prepare stock solutions of 1,2,4,5-TMB and 1,2,3,5-TMB in an appropriate solvent.

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compounds in a suitable broth medium (e.g., RPMI-1640).

3. Inoculation:

  • Inoculate each well with the prepared fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

4. Incubation:

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

5. Determination of MIC:

  • Visually inspect the wells for fungal growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the comparative biological evaluation of chemical isomers like 1,2,4,5-TMB and 1,2,3,5-TMB.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison cluster_3 Lead Identification Compound1 1,2,4,5-TMB QC Purity & Structural Verification (NMR, MS) Compound1->QC Compound2 1,2,3,5-TMB Compound2->QC Cytotoxicity Cytotoxicity Assay (e.g., MTT) QC->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) QC->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) QC->Antioxidant IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparative Analysis of Isomer Activity Antioxidant->Comparison IC50->Comparison MIC->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR Lead Identification of Most Promising Isomer SAR->Lead

Comparative Biological Evaluation Workflow

This guide underscores the need for direct experimental comparisons of this compound and its isomers to fully understand their potential in drug development. The provided protocols offer a starting point for researchers to systematically investigate and compare the biological activities of these and other related methoxybenzene compounds.

A Comparative Guide to the Reactivity of Tetramethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is crucial for optimizing synthetic routes and predicting molecular behavior. This guide provides a comprehensive comparison of the reactivity of three common tetramethoxybenzene isomers: 1,2,3,4-tetramethoxybenzene, 1,2,3,5-tetramethoxybenzene, and 1,2,4,5-tetramethoxybenzene. The analysis focuses on their behavior in electrophilic aromatic substitution and oxidation reactions, supported by theoretical principles and available experimental data.

Theoretical Reactivity Profile

The reactivity of tetramethoxybenzene isomers in electrophilic aromatic substitution is fundamentally governed by the powerful electron-donating and ortho-, para-directing nature of the methoxy groups. The number and relative positions of these groups dictate the electron density of the aromatic ring and the steric hindrance at potential reaction sites.

1,2,3,5-Tetramethoxybenzene is predicted to be the most reactive of the three isomers towards electrophilic attack. The methoxy groups at positions 1, 3, and 5 work in concert to strongly activate the carbon at position 4 (and symmetrically, position 6) through resonance. This position is ortho to two methoxy groups and para to one, making it exceptionally electron-rich and sterically accessible.

This compound is also highly reactive. The symmetrical arrangement of the four methoxy groups leads to two equivalent, highly activated positions for electrophilic attack. Each of these positions is ortho to two methoxy groups.

1,2,3,4-Tetramethoxybenzene is anticipated to be the least reactive among the three isomers. While still highly activated compared to benzene, the adjacent methoxy groups can lead to some steric hindrance. The most likely positions for electrophilic attack are C5 and C6, which are para and ortho to a methoxy group, respectively.

In oxidation reactions, the electron-donating methoxy groups lower the oxidation potential of the benzene ring, making these compounds susceptible to oxidation. The relative ease of oxidation is expected to correlate with the degree of activation by the methoxy groups. Therefore, 1,2,3,5-tetramethoxybenzene is predicted to have the lowest oxidation potential, followed by this compound, and then 1,2,3,4-tetramethoxybenzene.

Quantitative Data Comparison

Direct comparative experimental data on the reactivity of these three isomers is scarce in the literature. However, some individual properties and reaction outcomes have been reported. The following tables summarize the available quantitative data.

Table 1: Physicochemical and Calculated Properties of Tetramethoxybenzene Isomers

Property1,2,3,4-Tetramethoxybenzene1,2,3,5-TetramethoxybenzeneThis compound
CAS Number 21450-56-6[1]5333-45-9[2]2441-46-5[3]
Molecular Formula C₁₀H₁₄O₄[1]C₁₀H₁₄O₄[2]C₁₀H₁₄O₄[3]
Molecular Weight 198.22 g/mol [4]198.22 g/mol [5]198.22 g/mol [3]
Melting Point Not reported38-42 °CNot reported
Boiling Point 259.5 °C at 760 mmHg[6]Not reportedNot reported
Calculated LogP 1.72[6]1.4[5]1.8[3]
Topological Polar Surface Area 36.9 Ų[6]36.9 Ų[2]36.9 Ų[3]

Table 2: Experimental Data on Reactivity

Reaction1,2,3,4-Tetramethoxybenzene1,2,3,5-TetramethoxybenzeneThis compound
Oxidation Potential No data availableNo data availableE₁/₂ = +0.81 V (vs. SCE)

Experimental Protocols

The following are general protocols for the nitration and bromination of highly activated aromatic rings, which can be adapted for a comparative study of tetramethoxybenzene isomers.

Protocol 1: Competitive Nitration of Tetramethoxybenzene Isomers

This protocol is designed to qualitatively assess the relative reactivity of the isomers by allowing them to compete for a limited amount of the nitrating agent.

Materials:

  • 1,2,3,4-Tetramethoxybenzene

  • 1,2,3,5-Tetramethoxybenzene

  • This compound

  • Nitric acid (70%)

  • Acetic anhydride

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., durene)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 0.5 mmol each) of the three tetramethoxybenzene isomers and the internal standard in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of nitric acid (0.5 mmol) in acetic anhydride dropwise to the stirred solution of the isomers.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by adding cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Analyze the product mixture by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the unreacted starting materials and the nitrated products.

Protocol 2: Bromination of Tetramethoxybenzene Isomers

Due to the high reactivity of these substrates, a mild brominating agent such as N-bromosuccinimide (NBS) is recommended to avoid polybromination.

Materials:

  • Tetramethoxybenzene isomer (1,2,3,4-, 1,2,3,5-, or 1,2,4,5-)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Silica gel

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the tetramethoxybenzene isomer (1 mmol) in acetonitrile.

  • Add N-bromosuccinimide (1 mmol) and a catalytic amount of silica gel.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the silica gel and succinimide.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the bromination.

Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Aromatic_Substitution_Pathway General Mechanism of Electrophilic Aromatic Substitution A Aromatic Ring + Electrophile (E+) B Arenium Ion Intermediate (Sigma Complex) A->B Attack of pi-electrons C Substituted Aromatic Ring + H+ B->C Deprotonation

Caption: General mechanism of Electrophilic Aromatic Substitution.

Reactivity_Comparison_Logic Predicted Reactivity of Tetramethoxybenzene Isomers 1,2,3,5-TMB 1,2,3,5-TMB 1,2,4,5-TMB 1,2,4,5-TMB 1,2,3,5-TMB->1,2,4,5-TMB More Reactive 1,2,3,4-TMB 1,2,3,4-TMB 1,2,4,5-TMB->1,2,3,4-TMB More Reactive

Caption: Predicted relative reactivity towards electrophilic substitution.

Experimental_Workflow Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix Isomers + Internal Standard B Add Limiting Electrophile A->B C Stir at Controlled Temperature B->C D Quench and Work-up C->D E GC/HPLC Analysis D->E F Determine Relative Consumption E->F

Caption: Experimental workflow for competitive reaction analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 1,2,4,5-tetramethoxybenzene and a series of structurally related methoxy-substituted benzene derivatives. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate unambiguous identification and characterization.

The number and position of methoxy groups on a benzene ring significantly influence the molecule's electronic environment and symmetry, leading to distinct spectroscopic properties. This guide presents a detailed analysis of these differences through a compilation of experimental data for this compound and its isomers, as well as various trimethoxy- and dimethoxybenzene congeners.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related compounds.

¹H NMR Spectral Data
CompoundSolventAromatic Protons (ppm)Methoxy Protons (ppm)
This compound CDCl₃6.51 (s, 2H)3.84 (s, 6H), 3.79 (s, 6H)
1,2,3,4-Tetramethoxybenzene CDCl₃6.57 (d, J=8.8 Hz, 1H), 6.49 (d, J=8.8 Hz, 1H)3.88 (s, 3H), 3.86 (s, 3H), 3.83 (s, 3H), 3.78 (s, 3H)
1,2,3,5-Tetramethoxybenzene CDCl₃6.13 (s, 2H)3.86 (s, 6H), 3.79 (s, 6H)
1,2,3-Trimethoxybenzene CDCl₃6.95 (t, J=8.3 Hz, 1H), 6.59 (d, J=8.3 Hz, 2H)3.88 (s, 6H), 3.85 (s, 3H)
1,2,4-Trimethoxybenzene CDCl₃6.93 (d, J=8.8 Hz, 1H), 6.51 (dd, J=8.8, 2.9 Hz, 1H), 6.44 (d, J=2.9 Hz, 1H)3.87 (s, 3H), 3.83 (s, 3H), 3.81 (s, 3H)
1,3,5-Trimethoxybenzene CDCl₃6.09 (s, 3H)3.78 (s, 9H)
1,2-Dimethoxybenzene CDCl₃6.90-6.85 (m, 4H)3.87 (s, 6H)
1,3-Dimethoxybenzene CDCl₃7.19 (t, J=8.2 Hz, 1H), 6.51 (dd, J=8.2, 2.4 Hz, 2H), 6.42 (t, J=2.4 Hz, 1H)3.79 (s, 6H)
1,4-Dimethoxybenzene CDCl₃6.84 (s, 4H)3.77 (s, 6H)
¹³C NMR Spectral Data
CompoundSolventAromatic Carbons (ppm)Methoxy Carbons (ppm)
This compound CDCl₃149.3, 143.1, 98.457.1, 56.4
1,2,3,4-Tetramethoxybenzene CDCl₃151.3, 149.9, 142.6, 138.2, 107.8, 107.361.1, 60.9, 56.1, 56.0
1,2,3,5-Tetramethoxybenzene CDCl₃158.9, 153.8, 139.5, 94.3, 91.961.0, 56.3, 55.7
1,2,3-Trimethoxybenzene CDCl₃153.6, 138.4, 123.8, 105.960.9, 56.0
1,2,4-Trimethoxybenzene CDCl₃150.9, 149.5, 143.2, 112.3, 100.1, 97.656.4, 56.0, 55.8
1,3,5-Trimethoxybenzene CDCl₃161.1, 93.155.3
1,2-Dimethoxybenzene CDCl₃149.2, 121.1, 111.355.9
1,3-Dimethoxybenzene CDCl₃160.3, 129.8, 106.5, 101.155.2
1,4-Dimethoxybenzene CDCl₃153.9, 114.355.6
IR Spectral Data
CompoundMajor Peaks (cm⁻¹)
This compound 2998, 2938, 2832 (C-H stretch), 1510, 1465 (C=C aromatic stretch), 1208, 1111, 1035 (C-O stretch)
1,2,3-Trimethoxybenzene ~3000-3100 (Aromatic C-H Stretch), ~2830-2950 (Aliphatic C-H Stretch), ~1580, 1480 (Aromatic C=C Stretch), ~1250, 1100 (C-O Stretch)[1]
1,2,4-Trimethoxybenzene ~3000-3100 (Aromatic C-H Stretch), ~2830-2950 (Aliphatic C-H Stretch), ~1610, 1510 (Aromatic C=C Stretch), ~1270, 1030 (C-O Stretch)[1]
1,3,5-Trimethoxybenzene ~3000-3100 (Aromatic C-H Stretch), ~2830-2950 (Aliphatic C-H Stretch), ~1600, 1460 (Aromatic C=C Stretch), ~1230, 1150 (C-O Stretch)[1]
1,2-Dimethoxybenzene 3001, 2956, 2835 (C-H stretch), 1591, 1499 (C=C aromatic stretch), 1251, 1026 (C-O stretch)
1,3-Dimethoxybenzene 3003, 2959, 2836 (C-H stretch), 1600, 1471 (C=C aromatic stretch), 1288, 1155, 1050 (C-O stretch)
1,4-Dimethoxybenzene 2998, 2953, 2835 (C-H stretch), 1508, 1463 (C=C aromatic stretch), 1245, 1036 (C-O stretch)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 198183, 168, 155, 125, 110
1,2,3,4-Tetramethoxybenzene 198183, 168, 155, 125, 110
1,2,3,5-Tetramethoxybenzene 198183, 168, 155, 125, 110
1,2,3-Trimethoxybenzene 168153, 138, 125, 110, 95
1,2,4-Trimethoxybenzene 168153, 138, 125, 110, 95
1,3,5-Trimethoxybenzene 168153, 138, 125, 110, 95
1,2-Dimethoxybenzene 138123, 108, 95, 77
1,3-Dimethoxybenzene 138123, 108, 95, 77
1,4-Dimethoxybenzene 138123, 108, 95, 77

Experimental Protocols

The following sections detail the generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

    • Temperature: 298 K

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

  • Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Introduction: The sample, dissolved in a volatile solvent, was injected into the GC, where it was vaporized and separated from the solvent.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

  • Mass Analysis:

    • Analyzer Type: Quadrupole

    • Scan Range: m/z 40-500

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), was analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the molecular structures of the compared compounds and a logical workflow for their spectroscopic differentiation.

molecular_structures cluster_tetra Tetramethoxybenzenes cluster_tri Trimethoxybenzenes cluster_di Dimethoxybenzenes 1,2,4,5-TMB This compound 1,2,3,4-TMB 1,2,3,4-Tetramethoxybenzene 1,2,3,5-TMB 1,2,3,5-Tetramethoxybenzene 1,2,3-TrMB 1,2,3-Trimethoxybenzene 1,2,4-TrMB 1,2,4-Trimethoxybenzene 1,3,5-TrMB 1,3,5-Trimethoxybenzene 1,2-DMB 1,2-Dimethoxybenzene 1,3-DMB 1,3-Dimethoxybenzene 1,4-DMB 1,4-Dimethoxybenzene

Caption: Molecular Structures of Compared Methoxybenzenes

workflow start Unknown Methoxybenzene Sample ms Mass Spectrometry (MS) Determine Molecular Weight start->ms nmr ¹H and ¹³C NMR Spectroscopy Elucidate Substitution Pattern ms->nmr ir Infrared (IR) Spectroscopy Confirm Functional Groups and Substitution nmr->ir data_analysis Compare Spectra with Database ir->data_analysis identification Identify Compound data_analysis->identification

Caption: Logical Workflow for Spectroscopic Identification

References

A Comparative Guide to Validating the Purity of Synthesized 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 1,2,4,5-Tetramethoxybenzene, a key intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and potential impurities arising from different synthetic routes.

Introduction to this compound and its Synthesis

This compound is a polysubstituted aromatic ether with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its purity is critical to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in subsequent synthetic steps.

Two common synthetic routes to this compound are:

  • Electrophilic Aromatic Substitution: Starting from a readily available precursor like 1,4-dimethoxybenzene or hydroquinone, followed by sequential methylation reactions.

  • Oxidation and Etherification of Durene: An alternative route involving the oxidation of 1,2,4,5-tetramethylbenzene (durene) to the corresponding quinone, followed by reduction and etherification.

Each route can introduce specific impurities that require careful analytical characterization for their identification and quantification.

Purity Validation: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for a thorough validation of the purity of synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Melting Point analysis provide crucial structural and purity confirmation.

Table 1: Comparison of Analytical Techniques for Purity Validation
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyMelting Point Analysis
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Determination of the temperature range over which a solid melts, which is indicative of purity.
Primary Use Quantification of purity and separation of non-volatile impurities.Identification and quantification of volatile impurities and the main compound.Structural confirmation and identification of impurities with different chemical environments.Preliminary assessment of purity; a narrow melting range suggests high purity.
Advantages High resolution, high sensitivity, suitable for non-volatile compounds.High sensitivity, excellent for separating complex mixtures, provides molecular weight and fragmentation data for identification.Provides unambiguous structural information, can be used for quantification (qNMR).Simple, fast, and inexpensive.
Limitations May not be suitable for highly volatile impurities. Requires a chromophore for UV detection.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.Not suitable for amorphous or thermally unstable compounds, less specific than other methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the purity assessment of this compound using a reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm

    • Injection volume: 10 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile impurities and confirmation of the main compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Helium (carrier gas)

  • Dichloromethane or other suitable volatile solvent

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1.0 mL/min (constant flow)

    • Ion source temperature: 230 °C

    • Mass scan range: m/z 40-400

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Analyze other peaks to identify potential impurities by comparing their mass spectra with a library database. Purity can be estimated from the peak area percentages in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compound and identifying any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with the expected values for this compound. The presence of unexpected signals may indicate impurities.

Expected NMR Data for this compound:

  • ¹H NMR (CDCl₃): δ ~3.85 (s, 6H, 2 x OCH₃), ~3.90 (s, 6H, 2 x OCH₃), ~6.50 (s, 2H, Ar-H).

  • ¹³C NMR (CDCl₃): δ ~56.5 (OCH₃), ~57.0 (OCH₃), ~98.0 (Ar-CH), ~145.0 (Ar-C-O), ~150.0 (Ar-C-O). (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)

Melting Point Analysis

A sharp melting point range close to the literature value indicates high purity.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Place a small amount of the dried crystalline sample into a capillary tube.

  • Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • Expected Melting Point: ~101-103 °C. A broad melting range suggests the presence of impurities.

Comparison with an Alternative Synthesis Route

To provide a comprehensive guide, we compare the purity profile of this compound synthesized via electrophilic aromatic substitution of 1,4-dimethoxybenzene with an alternative route starting from durene.

Table 2: Potential Impurities from Different Synthetic Routes
Synthetic RouteStarting MaterialPotential Impurities
Primary Route: Electrophilic Aromatic Substitution 1,4-DimethoxybenzeneUnreacted 1,4-dimethoxybenzene, 1,2,4-trimethoxybenzene (isomers), over-methylated products (e.g., pentamethoxybenzene), positional isomers.
Alternative Route: Oxidation & Etherification Durene (1,2,4,5-Tetramethylbenzene)Unreacted durene, duroquinone (intermediate), partially methoxylated intermediates, byproducts from side reactions during oxidation.

The choice of purification techniques (e.g., recrystallization, column chromatography) will depend on the nature and quantity of these impurities. The analytical methods described above are essential to monitor the effectiveness of the purification process.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesized 1,2,4,5-TMB Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Quantitative) Purification->HPLC Purity > 99%? GCMS GC-MS Analysis (Qualitative & Semi-Quantitative) Purification->GCMS Identify Volatiles NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Confirm Structure MP Melting Point (Physical Property) Purification->MP Check Range Decision Purity Validated? HPLC->Decision GCMS->Decision NMR->Decision MP->Decision Pass High Purity Product Decision->Pass Yes Fail Further Purification Required Decision->Fail No

A Comparative Guide to the X-ray Crystal Structure Analysis of Methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for several methoxybenzene derivatives, providing a basis for comparison. Dimethoxybenzene derivatives are noted for their pharmaceutical applications, with their structural and electronic properties being key to their function.[1] The stability of their crystal structures is often influenced by intermolecular interactions such as hydrogen bonds.[1]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1,2-Dimethoxy-4-nitrobenzeneC₈H₉NO₄MonoclinicP2₁/c------
1,2,3-Trimethoxy-5-nitrobenzeneC₉H₁₁NO₅MonoclinicP2₁/n------
(E)-2-ethoxy-1-methoxy-4-(2-(methylsulfonyl)vinyl)benzeneC₁₂H₁₆O₄SMonoclinicP2₁/c10.7916(4)14.2171(5)8.7371(3)107.0210(10)1281.77(8)4
Benzene-1,2,4,5-tetrolC₆H₆O₄TriclinicP-1-----4

Data for 1,2-Dimethoxy-4-nitrobenzene and 1,2,3-Trimethoxy-5-nitrobenzene was noted, but specific unit cell parameters were not provided in the abstract.[2] Benzene-1,2,4,5-tetrol is included as a related compound with four substituents on the benzene ring.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure using single-crystal X-ray diffraction, based on standard laboratory practices.

1. Crystal Growth:

  • Single crystals of the target compound are grown using a suitable solvent or solvent mixture.

  • Slow evaporation is a common technique. For instance, single crystals of 1,2-dimethoxy-4-nitrobenzene have been obtained by slow evaporation from a chloroform-tetrachloromethane mixture, while crystals of other methoxybenzene derivatives were grown from ethanol solutions.[2]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas to maintain a stable temperature (e.g., 170.00 K) during data collection.[4]

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • A series of diffraction images are collected as the crystal is rotated.

3. Data Processing:

  • The collected diffraction images are processed to integrate the reflection intensities.

  • The data is corrected for various factors, including Lorentz and polarization effects.

  • The unit cell parameters and space group are determined from the diffraction data.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods.

  • The initial structural model is refined against the experimental data using full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically.

  • Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Compound_Synthesis Compound Synthesis Crystal_Growth Crystal Growth Compound_Synthesis->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Diffraction X-ray Diffraction Data Collection Crystal_Selection->Xray_Diffraction Mount on Diffractometer Data_Reduction Data Reduction & Correction Xray_Diffraction->Data_Reduction Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Reduction->Structure_Solution Processed Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation & Analysis Structure_Refinement->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: Workflow for X-ray Crystal Structure Analysis.

Structural Insights from Related Compounds

In the absence of a determined crystal structure for 1,2,4,5-tetramethoxybenzene, analysis of related structures provides valuable predictions. For instance, in substituted methoxybenzenes, one of the methoxy groups may be twisted out of the plane of the phenyl ring due to steric hindrance.[2] Intermolecular interactions, such as C-H···O hydrogen bonds, often lead to the formation of dimers and layered packing in the solid state.[2] The planarity of the benzene ring and the orientation of the methoxy groups are key determinants of the overall molecular conformation and crystal packing. The study of different dimethoxybenzene derivatives has shown that they tend to crystallize in the monoclinic system with planar phenyl groups.[1]

References

Theoretical vs. experimental properties of 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental properties of 1,2,4,5-tetramethoxybenzene. It is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and materials science. This document summarizes key physicochemical properties, outlines a detailed synthesis protocol, and explores the potential biological activities of this compound, with comparisons to relevant alternatives.

Comparison of Physicochemical Properties

The following tables summarize the known theoretical and experimental properties of this compound and two alternative compounds, 1-allyl-2,3,4,5-tetramethoxybenzene and 1,2,4,5-tetramethylbenzene. A significant gap exists in the publicly available experimental data for the melting and boiling points of this compound.

PropertyThis compound (Theoretical)1-Allyl-2,3,4,5-tetramethoxybenzene (Experimental)1,2,4,5-Tetramethylbenzene (Experimental)
Molecular Formula C₁₀H₁₄O₄[1][2]C₁₃H₁₈O₄[3][4]C₁₀H₁₄[5][6]
Molecular Weight 198.22 g/mol [1][2]238.28 g/mol [3]134.22 g/mol [6]
Melting Point Not available25 °C[3][7]76-82 °C[5]
Boiling Point Not available307-309 °C @ 760 mmHg[3][8]Not available
Appearance Not availableSolid[3]White chunks or powder[5]

Table 1: Comparison of Physicochemical Properties.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound could involve the methylation of 1,2,4,5-tetrahydroxybenzene. The starting material, 1,2,4,5-tetrahydroxybenzene, can be prepared from hydroquinone.[10]

General Experimental Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a capillary tube method with a melting point apparatus.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Purity Assessment A Grind solid sample to a fine powder B Pack powder into a capillary tube (2-3 mm height) A->B C Place capillary tube in melting point apparatus D Heat slowly (1-2 °C/min) C->D E Record temperature at which melting begins D->E F Record temperature at which melting is complete E->F G Report melting point range F->G H Sharp melting range indicates high purity G->H I Broad melting range suggests impurities G->I

Caption: Workflow for melting point determination.

General Experimental Protocol for Boiling Point Determination

The boiling point of a liquid can be determined by observing the temperature at which its vapor pressure equals the atmospheric pressure.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_reading Boiling Point Reading A Place liquid in a small test tube B Invert a sealed capillary tube into the liquid A->B C Attach the test tube to a thermometer B->C D Suspend the assembly in a heating bath C->D E Heat the bath gently F Observe a steady stream of bubbles from the capillary E->F G Remove heat and allow to cool F->G H Record the temperature when the liquid just begins to enter the capillary tube G->H

Caption: Workflow for boiling point determination.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in the available literature. However, studies on structurally related polymethoxybenzenes and stilbenes provide insights into its potential pharmacological effects.

Potential Antimicrobial and Cytotoxic Activities

Research on other methoxy-substituted benzene derivatives suggests that this compound may possess antimicrobial and cytotoxic properties. For instance, various methoxyphenolic compounds have demonstrated antimicrobial activity against foodborne pathogens.[11] The number and position of methoxy groups can influence the antimicrobial efficacy of these compounds.[12]

Furthermore, studies on tetramethoxystilbene isomers have revealed cytotoxic activity against various cancer cell lines, including leukemia, breast, and cervical carcinomas.[13] These compounds were found to inhibit the activation of several cancer-related signaling pathways, such as Stat3, Smad3/4, myc, Ets, Notch, and Wnt.[13] The (Z)-isomer of 3,4,3',5'-tetramethoxystilbene was generally more potent than the (E)-isomer in these assays.[13]

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a cytotoxic agent, leading to the inhibition of cancer cell proliferation.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Stat3 Stat3 Receptor->Stat3 Smad Smad3/4 Receptor->Smad Wnt Wnt Signaling Components Receptor->Wnt NFkB NF-κB Receptor->NFkB Ap1 AP-1 Receptor->Ap1 Gene_Expression Target Gene Expression Stat3->Gene_Expression Smad->Gene_Expression Wnt->Gene_Expression NFkB->Gene_Expression Ap1->Gene_Expression Myc c-Myc Myc->Gene_Expression Ets Ets Ets->Gene_Expression Notch_ICD Notch Intracellular Domain Notch_ICD->Gene_Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell Proliferation, Survival, Angiogenesis Agent This compound (Hypothetical) Agent->Stat3 Inhibition Agent->Smad Inhibition Agent->Wnt Inhibition Agent->NFkB Inhibition Agent->Ap1 Inhibition Agent->Notch_ICD Inhibition

Caption: Hypothetical signaling pathways inhibited by this compound.

Conclusion

This compound is a compound with theoretical properties that suggest its potential utility in various research applications. However, a notable lack of experimentally determined data, particularly regarding its melting and boiling points, and specific biological activities, hinders a comprehensive comparison with its theoretical profile and with alternative compounds. The provided synthesis and analytical protocols offer a foundational framework for researchers to produce and characterize this compound. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound, especially in the context of drug development and materials science.

References

Comparative study of 1,2,4,5-Tetramethoxybenzene as a precursor in different synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2,4,5-Tetramethoxybenzene has emerged as a versatile and crucial precursor in the synthesis of a variety of complex organic molecules, most notably as a key building block for Coenzyme Q (CoQ) analogues. Its electron-rich aromatic core and symmetrical substitution pattern offer unique reactivity, making it an attractive starting material for diverse synthetic transformations. This guide provides a comparative analysis of several key synthetic routes originating from this compound, offering a detailed examination of their methodologies and performance based on available experimental data. Furthermore, a comparison with alternative precursors for the synthesis of CoQ analogues is presented to provide a comprehensive overview for strategic synthetic planning.

Key Synthetic Transformations of this compound

The strategic functionalization of this compound is pivotal for its use in multi-step syntheses. The primary transformations include oxidation to the corresponding benzoquinone, introduction of a formyl group via formylation, and directed functionalization through lithiation.

Route 1: Oxidation to 2,3,5,6-Tetramethoxy-p-benzoquinone

The oxidation of this compound provides direct access to the corresponding p-benzoquinone, a core scaffold in many biologically active molecules, including Coenzyme Q0. Various oxidizing agents can be employed for this transformation, with differing efficiencies and reaction conditions.

Data Presentation: Comparison of Oxidizing Agents

Oxidizing AgentCo-reagents/SolventTemperature (°C)Reaction TimeYield (%)Reference
Ceric Ammonium Nitrate (CAN)Acetonitrile/Water0 to RT30 min~83% (on a related substrate)[1][2]
Nitric AcidAcetic AcidNot specifiedNot specifiedModerate[3]

Experimental Protocol: Oxidation using Ceric Ammonium Nitrate (CAN)

This protocol is adapted from a procedure for a structurally similar compound, 2,3,4,5-tetramethoxytoluene.[1][2]

  • To a cold (0 °C) solution of this compound (1 equivalent) in a 7:3 mixture of acetonitrile and water, add pyridine-2,6-dicarboxylate (2 equivalents).

  • Slowly add a cold (0 °C) solution of ceric ammonium nitrate (6.5 equivalents) in a 1:1 mixture of acetonitrile and water over a period of 20 minutes with continuous stirring.

  • Maintain the reaction mixture at 0 °C for 20 minutes, and then allow it to warm to room temperature for an additional 10 minutes.

  • Pour the reaction mixture into water and extract the product with methyl chloride.

  • Dry the organic layer over magnesium sulfate, evaporate the solvent, and purify the resulting solid by chromatography on silica gel (hexane/ethyl acetate, 20:1) to yield 2,3,5,6-tetramethoxy-p-benzoquinone.

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound reaction Oxidation (0°C to RT, 30 min) start->reaction 1. reagents Ceric Ammonium Nitrate (CAN) Acetonitrile/Water Pyridine-2,6-dicarboxylate reagents->reaction 2. workup Aqueous Workup Extraction Chromatography reaction->workup 3. product 2,3,5,6-Tetramethoxy-p-benzoquinone workup->product 4.

Route 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. This functionalization opens up pathways for further molecular elaboration, such as the synthesis of aldehydes and their derivatives.

Data Presentation: Vilsmeier-Haack Formylation

SubstrateReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
1,2,4-Trimethoxybenzene (related substrate)POCl₃, DMFNot specified0 to RTNot specifiedGood[4]

Experimental Protocol: Vilsmeier-Haack Formylation

This is a general procedure adaptable for this compound based on established methods.[4][5][6]

  • In an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature to form the Vilsmeier reagent.

  • Dissolve this compound in a minimal amount of anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the prepared Vilsmeier reagent.

  • Allow the reaction to stir at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto ice water to hydrolyze the intermediate iminium salt.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Formylation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound reaction Formylation (0°C to RT) start->reaction 1. reagents Vilsmeier Reagent (POCl₃, DMF) reagents->reaction 2. workup Hydrolysis Extraction Purification reaction->workup 3. product 2,3,5,6-Tetramethoxy- benzaldehyde workup->product 4.

Route 3: Ortho-Lithiation for Directed Functionalization

Directed ortho-lithiation provides a regioselective method to introduce a wide range of electrophiles onto the aromatic ring, taking advantage of the directing effect of the methoxy groups.

Data Presentation: Ortho-Lithiation

SubstrateReagentSolventTemperature (°C)Subsequent ReactionProductReference
Anisole (related substrate)n-BuLiTHF-78 to RTVariesOrtho-functionalized anisole[7]

Experimental Protocol: Ortho-Lithiation and Electrophilic Quench

This is a general procedure for ortho-lithiation that can be adapted for this compound.[8][9]

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for a specified time to ensure complete lithiation.

  • Quench the resulting aryllithium species by the slow addition of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by an appropriate method such as column chromatography.

Lithiation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound lithiation Ortho-Lithiation (-78°C) start->lithiation 1. reagents n-Butyllithium (n-BuLi) THF reagents->lithiation 2. quench Electrophilic Quench lithiation->quench 3. Add Electrophile workup Aqueous Quench Extraction Purification quench->workup 4. product Ortho-Functionalized Product workup->product 5.

Comparative Analysis with Alternative Precursors for Coenzyme Q Analogues

While this compound is a valuable precursor, other starting materials are also utilized in the synthesis of the benzoquinone core of Coenzyme Q analogues. A comparison with these alternatives highlights the strategic advantages of each approach.

Data Presentation: Comparison of Precursors for Coenzyme Q Analogue Synthesis

PrecursorKey Transformation(s)AdvantagesDisadvantages
This compound Oxidation, Formylation, LithiationSymmetrical, electron-rich, versatile for functionalization.Requires functionalization to introduce the methyl group.
2,3-Dimethoxy-5-methylhydroquinone Direct coupling with isoprenoid side chainAlready contains the required methyl and hydroxyl groups, fewer steps to CoQ.Can be less readily available or more expensive than simpler precursors.
Gallic Acid Multiple steps including esterification, methylation, and reduction.Readily available and inexpensive natural product.Requires a longer synthetic sequence to build the desired substitution pattern.[10]
Tyrosine/Phenylalanine Biosynthetic pathwaysNatural precursors for in vivo synthesis.[11]Not practical for large-scale chemical synthesis.

Precursor_Comparison cluster_target Target cluster_precursors Precursors target Coenzyme Q Analogues precursor1 This compound precursor1->target Oxidation, Functionalization precursor2 2,3-Dimethoxy-5- methylhydroquinone precursor2->target Direct Coupling precursor3 Gallic Acid precursor3->target Multi-step Synthesis precursor4 Tyrosine/Phenylalanine precursor4->target Biosynthesis

Conclusion

This compound stands out as a highly valuable and versatile precursor in organic synthesis, particularly for accessing the core structures of Coenzyme Q analogues. Its reactivity allows for a range of strategic functionalizations, including oxidation, formylation, and lithiation, providing multiple pathways to complex molecular targets. While alternative precursors each have their merits, the synthetic flexibility offered by this compound makes it a cornerstone for researchers and professionals in drug development and materials science. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources, with the information provided in this guide serving as a valuable tool for informed decision-making.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2,4,5-Tetramethoxybenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,2,4,5-Tetramethoxybenzene is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. While specific toxicity data may be limited, it is prudent to treat this compound with care. The following table summarizes key safety information.

Hazard ClassificationPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Aquatic Hazard Very toxic to aquatic life with long lasting effects. Avoid release to the environment.[1]
Flammability While not classified as highly flammable, it is a combustible material. Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste: this compound".

    • Segregate it from other waste streams, particularly incompatible materials such as strong oxidizing agents.[1] Do not mix it with non-hazardous waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • The container must be securely closed at all times except when adding waste.

    • Ensure the exterior of the container is clean and free of contamination.

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

      • The accumulation start date.

      • An indication of the hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[6]

    • The storage area must be secure, well-ventilated, and away from sources of ignition.[6]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5]

    • Provide them with a complete list of the chemicals for disposal.

    • Do not transport hazardous waste yourself.[5]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or highly hazardous spills, contact your EHS department immediately.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[1]

    • Avoid generating dust.

    • Use an absorbent material for liquid spills, and then place the contaminated material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 A Start: this compound Waste Generated B Is the material intended for future use? A->B C Properly label and store as a chemical product B->C Yes D Treat as Hazardous Waste B->D No E Select a compatible, leak-proof container D->E F Label container with 'Hazardous Waste' and full chemical name E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Contact EHS or licensed waste disposal vendor for pickup G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise extreme caution when handling 1,2,4,5-Tetramethoxybenzene due to the current lack of a comprehensive and publicly available Safety Data Sheet (SDS). While a complete hazard profile is not readily accessible, this document provides essential, immediate safety and logistical information based on available data for this compound and general principles for handling similar aromatic compounds.

It is imperative to obtain a complete and official Safety Data Sheet (SDS) from your chemical supplier before any handling, storage, or disposal of this substance. The information provided herein should be considered supplementary and not a replacement for a manufacturer-provided SDS.

Immediate Safety and First Aid

A partial safety data sheet from one supplier indicates the following first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Operational Plan for Handling this compound

This procedural guidance is based on best practices for handling laboratory chemicals with unknown or incomplete hazard information.

1. Pre-Handling Preparation:

  • Obtain and thoroughly review the complete Safety Data Sheet (SDS) from your supplier.

  • Ensure a proper and functional fume hood is available.

  • Designate a specific area for handling this compound.

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Assemble all necessary Personal Protective Equipment (PPE) in the correct sizes.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear chemically resistant gloves. The specific glove material should be selected based on the supplier's SDS.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially if there is a risk of generating dust or aerosols. All work should be conducted in a fume hood.

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.

3. Handling Procedure:

  • Conduct all work with this compound in a certified chemical fume hood.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.

  • Use the smallest amount of the chemical necessary for the experiment.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a sealed container for disposal.

  • Ventilate the area and decontaminate the spill site.

6. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow

The following diagram outlines a generalized workflow for handling a chemical with incomplete hazard data. This should be adapted based on the specific experimental protocol and the forthcoming complete SDS.

General Workflow for Handling this compound prep Preparation - Obtain and Review SDS - Prepare Work Area - Assemble PPE handling Handling in Fume Hood - Weigh/Measure - Perform Experiment prep->handling storage Temporary Storage - Tightly Sealed Container - Labeled handling->storage If not all material is used decon Decontamination - Clean Glassware - Wipe Down Work Area handling->decon disposal Waste Disposal - Segregate Waste - Label Hazardous Waste - Contact EHS decon->disposal

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.